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  • Product: 2-Piperazin-1-yl-benzamide
  • CAS: 179480-81-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Piperazin-1-yl-benzamide: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Piperazin-1-yl-benzamide Core 2-Piperazin-1-yl-benzamide is a heterocyclic organic compound that has garnered signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Piperazin-1-yl-benzamide Core

2-Piperazin-1-yl-benzamide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and pharmacological research communities. Its molecular architecture, which features a benzamide moiety fused to a piperazine ring, represents a privileged scaffold in the design of novel therapeutic agents. This structure is a cornerstone in the development of molecules targeting a variety of biological entities, most notably protein kinases and G-protein-coupled receptors (GPCRs).[1] The versatility of the piperazine group allows for extensive chemical modifications, making it an ideal starting point for the generation of large structure-activity relationship (SAR) libraries. As a key synthetic intermediate, 2-Piperazin-1-yl-benzamide is an essential tool for scientists dedicated to hit-to-lead optimization, the discovery of novel chemical probes, and the elucidation of fundamental signal transduction pathways.[1]

Chemical Structure and Identification

The unique arrangement of atoms in 2-Piperazin-1-yl-benzamide confers upon it specific chemical properties and reactivity, making it a valuable building block in organic synthesis.

2D Chemical Structure:

G cluster_0 2-Piperazin-1-yl-benzamide node_A C1=CC=C(C(=C1)N2CCNCC2)C(=O)N

Caption: 2D representation of 2-Piperazin-1-yl-benzamide.

Chemical Identifiers:

IdentifierValueSource
IUPAC Name 2-piperazin-1-ylbenzamide[1]
CAS Number 179480-81-0[2], [1]
Molecular Formula C₁₁H₁₅N₃O[3]
Molecular Weight 205.26 g/mol [1]
InChI Key MDIKGMQCJZSRTO-UHFFFAOYSA-N[1]

Physicochemical Properties

While specific, experimentally determined physicochemical data for 2-Piperazin-1-yl-benzamide is not widely available in public literature, the properties of the parent piperazine and benzamide structures, along with data from closely related analogs, can provide valuable insights. The piperazine moiety generally enhances aqueous solubility and provides a center of basicity.[4]

Predicted and Analog-Based Physicochemical Properties:

PropertyPredicted/Analog-Based ValueSignificance in Drug Development
Melting Point (°C) Data not available. Piperazine has a melting point of 107 °C.[5]Influences formulation and storage conditions.
Boiling Point (°C) Data not available. Piperazine boils at 148 °C.[5]Relevant for purification and handling of the compound.
Solubility Likely soluble in DMSO and other organic solvents. The piperazine moiety suggests some aqueous solubility.[1]Crucial for in vitro assay design and potential for oral bioavailability.
pKa The piperazine ring has two pKa values, typically around 5.5 and 9.5. The exact values for this compound would be influenced by the benzamide substituent.[6]Affects the ionization state at physiological pH, influencing receptor binding and membrane permeability.
LogP Data not available. The combination of the aromatic benzamide and the polar piperazine suggests a moderate lipophilicity.A key indicator of a compound's ability to cross cell membranes.

Synthesis and Characterization

The synthesis of 2-Piperazin-1-yl-benzamide and its derivatives typically involves standard organic chemistry transformations. A common and efficient approach is the convergent synthesis, which involves the coupling of two pre-synthesized fragments.[1]

General Synthetic Workflow:

G cluster_0 Synthesis of 2-Piperazin-1-yl-benzamide A 2-Aminobenzoic Acid Derivative C Coupling Reaction A->C B Piperazine B->C D 2-Piperazin-1-yl-benzamide C->D

Caption: A convergent synthesis approach for 2-Piperazin-1-yl-benzamide.

Experimental Protocol: Amide Bond Formation
  • Reactant Preparation: A solution of a 2-aminobenzoic acid derivative is prepared in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is added to the solution to activate the carboxylic acid.[7]

  • Addition of Piperazine: Piperazine is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is purified using column chromatography or recrystallization to yield the final 2-Piperazin-1-yl-benzamide.

Characterization Techniques

The structural confirmation of 2-Piperazin-1-yl-benzamide and its derivatives relies on a combination of spectroscopic and analytical methods.

Analytical Techniques Workflow:

G cluster_0 Structural Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E Purity Analysis (HPLC, LC-MS) A->E F Confirmed Structure B->F C->F D->F E->F

Caption: A typical workflow for the analytical characterization of 2-Piperazin-1-yl-benzamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For piperazine benzamide analogs, aromatic protons typically appear in the δ 7.0–8.0 ppm range. The protons on the piperazine ring are usually observed between δ 2.3–4.0 ppm and may show broad or multiple signals due to conformational exchange.[1]

    • ¹³C NMR: The carbonyl carbon of the amide is a key diagnostic peak. The aromatic and aliphatic carbons will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

  • Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretching vibration is typically observed in the 1630-1680 cm⁻¹ region for benzamide derivatives.[1][8]

Applications in Drug Discovery and Medicinal Chemistry

The 2-Piperazin-1-yl-benzamide scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have shown promise in various disease areas.

  • Oncology: Many inhibitors of protein kinases, which are crucial targets in cancer therapy, incorporate the piperazine-benzamide motif.[1]

  • Neuroscience: This scaffold is frequently found in compounds designed to interact with neurotransmitter systems, suggesting potential applications in treating neurological and psychiatric disorders.[1]

  • Antimicrobial Agents: The piperazine ring is a common feature in many antimicrobial compounds, and its incorporation into benzamide structures is an active area of research for the development of new anti-bacterial and anti-fungal agents.[9]

Conclusion

2-Piperazin-1-yl-benzamide is a fundamentally important molecule in the field of medicinal chemistry. Its robust and versatile structure provides a reliable foundation for the synthesis of diverse compound libraries. While detailed experimental data on the parent compound is not extensively published, the wealth of information on its derivatives underscores its significance as a key building block in the ongoing quest for novel and effective therapeutics. Researchers and drug development professionals can leverage the synthetic accessibility and favorable physicochemical properties of the 2-piperazin-1-yl-benzamide core to accelerate the discovery of next-generation medicines.

References

  • Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. ACS Publications. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. PMC. [Link]

  • CAS NO. 179480-81-0 | 2-PIPERAZIN-1-YL-BENZAMIDE. Local Pharma Guide. [Link]

  • 2-PIPERAZIN-1-YL-BENZAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. Semantic Scholar. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Piperazinyl benzamidines: synthesis and affinity for the delta opioid receptor. PubMed. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • Supporting Information. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

  • 3-[3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine. PubChem. [Link]

  • Piperazine. AERU - University of Hertfordshire. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Piperazine. Wikipedia. [Link]

  • Benzamide. NIST WebBook. [Link]

  • 化学物質:2‐(ピペラジン‐1‐イル)エチルアミン. 職場のあんぜんサイト - 厚生労働省. [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Exploratory

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of Novel 2-Piperazin-1-yl-benzamide Analogs

A Senior Application Scientist's Guide for Drug Discovery Researchers Authored By: Gemini AI Abstract The 2-piperazin-1-yl-benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

Authored By: Gemini AI

Abstract

The 2-piperazin-1-yl-benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant agents, particularly those targeting the central nervous system. Its inherent structural features—a protonatable piperazine ring and a hydrogen-bonding benzamide moiety—make it an ideal pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs). This guide presents a comprehensive, in-depth framework for characterizing the in vitro mechanism of action of novel compounds built upon this scaffold. Moving beyond a simple listing of protocols, we delve into the causal logic behind experimental design, data interpretation, and the construction of a self-validating evidence package. This document serves as a strategic manual for researchers aiming to rigorously define a compound's pharmacological identity, from initial target engagement to downstream cellular signaling events.

Foundational Strategy: Deconstructing the Pharmacophore

The 2-piperazin-1-yl-benzamide core is most famously associated with atypical antipsychotics and serotonergic agents. The prototypical example is N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide , a known potent dopamine D2 and serotonin 5-HT₂ₐ receptor antagonist. The piperazine nitrogen is a key basic center, often forming a salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of aminergic GPCRs. The benzamide portion can engage in various interactions, including hydrogen bonding and aromatic stacking.

Therefore, a primary hypothesis for any novel analog is its potential interaction with dopamine and serotonin receptors. Our investigational workflow is designed to test this hypothesis with escalating levels of mechanistic detail.

Logical Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Elucidation cluster_3 Mechanistic Conclusion A Initial Target Screening (Broad GPCR Panel) B Radioligand Binding Assays (Affinity & Selectivity) A->B Identify primary hits C G-Protein Activation Assays ([³⁵S]GTPγS) B->C Confirm functional activity D Second Messenger Assays (cAMP, IP₁, Ca²⁺ Mobilization) C->D Determine functional consequence E Phospho-Protein Analysis (Western Blot / Immunoassays) D->E Link function to pathway F Gene Expression Analysis (qRT-PCR) E->F Map downstream signaling G Define MOA Profile (e.g., D₂ Antagonist / 5-HT₂ₐ Inverse Agonist) F->G

Caption: A structured workflow for MOA elucidation.

Phase 1: Target Engagement & Affinity

The first principle of pharmacology is that a drug must bind to its target. Our initial goal is to identify which receptors our test compound interacts with and to quantify the strength of that interaction (affinity).

Rationale for Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. They are direct, robust, and provide the equilibrium dissociation constant (Kᵢ), an intrinsic measure of binding affinity that is independent of the assay system. We will utilize two primary types of binding assays:

  • Saturation Assays: Used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity of the radioligand itself (Kₐ). This is a crucial first step for validating the assay system.

  • Competition Assays: Used to determine the affinity (Kᵢ) of our unlabeled test compound by measuring its ability to compete off a known radioligand of fixed concentration.

Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol describes how to determine the Kᵢ of a novel 2-piperazin-1-yl-benzamide analog at the human dopamine D₂ receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

  • Test Compound: Novel 2-piperazin-1-yl-benzamide analog, dissolved in DMSO to a 10 mM stock.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail & Scintillation Counter .

  • 96-well Filter Plates (GF/B filters).

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 10 µM down to 0.1 nM in half-log steps.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer.

    • 25 µL of test compound dilution (or Haloperidol for non-specific binding, or buffer for total binding).

    • 50 µL of [³H]-Spiperone diluted in assay buffer (to a final concentration equal to its Kₐ, e.g., ~0.3 nM).

    • 100 µL of cell membrane preparation (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = [(Total Binding CPM - Test Compound CPM) / (Total Binding CPM - Non-specific Binding CPM)] * 100.

    • Plot the % Specific Binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Data Interpretation & Selectivity

A comprehensive analysis requires running this assay across a panel of related receptors (e.g., D₁, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, α₁-adrenergic). The resulting data should be compiled into a selectivity table.

Receptor Target Kᵢ (nM) for Compound X
Dopamine D₂1.5
Dopamine D₃25.8
Serotonin 5-HT₂ₐ3.2
Serotonin 5-HT₁ₐ150.4
Adrenergic α₁89.7

Interpretation: The data above suggests that "Compound X" is a potent ligand for D₂ and 5-HT₂ₐ receptors, with moderate selectivity over D₃ and poor selectivity against 5-HT₁ₐ and α₁ receptors. This dual-target profile is characteristic of many atypical antipsychotics.

Phase 2: Functional Activity Profile

Binding does not equate to function. The compound could be an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity). The next crucial step is to determine the functional consequence of binding.

Rationale for Second Messenger Assays

Most aminergic receptors targeted by this scaffold are GPCRs that signal by modulating the production of intracellular second messengers.

  • D₂ Receptors are typically Gαᵢ-coupled, meaning their activation leads to an inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).

  • 5-HT₂ₐ Receptors are Gαᵩ-coupled, and their activation stimulates phospholipase C, leading to an increase in inositol phosphates (IP) and subsequent mobilization of intracellular calcium (Ca²⁺).

By measuring these second messengers, we can directly quantify the functional activity of our compound.

Detailed Protocol: HTRF cAMP Assay for D₂ Receptor Functional Activity

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels, a highly sensitive and robust method.

Principle: The assay is based on the competition between native cAMP produced by the cells and a cAMP analog labeled with a fluorophore (d2) for binding to an anti-cAMP antibody labeled with a cryptate (Eu³⁺). When the cryptate and d2 are brought into proximity, FRET occurs. An increase in cellular cAMP displaces the d2-probe, decreasing the FRET signal.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human D₂ receptor.

  • Agonist: Quinpirole (a known D₂ agonist).

  • Stimulation Agent: Forskolin (directly activates adenylyl cyclase to raise basal cAMP levels, allowing for the measurement of inhibition).

  • HTRF cAMP Assay Kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer).

  • 384-well low-volume white plates .

  • HTRF-compatible plate reader .

Step-by-Step Procedure:

  • Cell Plating: Seed the D₂-expressing CHO cells into a 384-well plate at a density of ~5,000 cells/well and incubate overnight.

  • Compound Preparation (Antagonist Mode):

    • Prepare serial dilutions of the test compound.

    • Aspirate the culture medium from the cells and add 5 µL of the test compound dilutions.

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation:

    • Add 5 µL of a solution containing Forskolin (e.g., 10 µM final concentration) and Quinpirole at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect, predetermined).

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection:

    • Add 10 µL of the pre-mixed HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader at 665 nm (cryptate emission) and 620 nm (d2 emission).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data to the control wells (0% inhibition = Forskolin + Quinpirole; 100% inhibition = Forskolin alone).

    • Plot the percent inhibition against the log concentration of the test compound and fit the curve using non-linear regression to determine the IC₅₀. This value represents the antagonist potency.

To test for agonist or inverse agonist activity , the protocol is modified by omitting the quinpirole stimulation step. A decrease in the forskolin-stimulated cAMP signal would indicate agonism, while a decrease in the basal cAMP signal (no forskolin) would indicate inverse agonism.

Visualizing the Signaling Cascade

G cluster_0 D₂ Receptor (Gαᵢ-coupled) cluster_1 5-HT₂ₐ Receptor (Gαᵩ-coupled) D2R D₂ Receptor Gai Gαᵢ/βγ D2R->Gai Agonist Binding AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation HT2A 5-HT₂ₐ Receptor Gaq Gαᵩ/βγ HT2A->Gaq Agonist Binding PLC Phospholipase C Gaq->PLC Activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activation

Foundational

In-Depth Technical Guide: Receptor Binding Affinity Assays for 2-Piperazin-1-yl-benzamide Derivatives

Executive Summary & Pharmacological Landscape The 2-piperazin-1-yl-benzamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Landscape

The 2-piperazin-1-yl-benzamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this structural motif in hit-to-lead optimization campaigns targeting a diverse array of biological targets, primarily G-protein-coupled receptors (GPCRs) and serine/threonine kinases[1].

The piperazine moiety imparts favorable aqueous solubility and acts as a basic anchor, while the benzamide group facilitates critical hydrogen bonding and π-π stacking interactions within the target's binding pocket. Precise quantification of how these derivatives interact with their targets requires robust, artifact-free binding affinity assays. This whitepaper details the theoretical causality and step-by-step methodologies for evaluating 2-piperazin-1-yl-benzamide derivatives using the two gold-standard techniques in the field: Radioligand Binding Assays (RLBA) for GPCRs and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for soluble kinases.

Target Spectrum & Quantitative Benchmarks

Derivatives of 2-piperazin-1-yl-benzamide have demonstrated remarkable versatility. For instance, substituted piperazine benzamides exhibit potent binding affinities in the low nanomolar range against Adenosine A2b receptors[2]. Similarly, benzazole derivatives incorporating this scaffold are potent inhibitors of Aurora kinases (IC50 < 1 µM)[3], and the motif is heavily utilized in Melanocortin-4 (MC-4R) receptor modulators[4] and Androgen Receptor PROTAC degraders[5].

Table 1: Representative Binding Affinities of 2-Piperazin-1-yl-benzamide Derivatives

Target ProteinReceptor ClassAssay MethodologyRepresentative AffinityReference
Adenosine A2b GPCRRadioligand BindingIC50 ~ Nanomolar[2]
Aurora Kinase A/B/C Ser/Thr KinaseTR-FRET / Enzyme AssayIC50 < 1 µM[3]
Melanocortin-4 (MC-4R) GPCRRadioligand BindingKi = 220 nM[4]
Dopamine D2 GPCRRadioligand BindingFast dissociating[6]

Methodology I: Radioligand Binding Assay for GPCR Targets

For membrane-bound GPCRs (e.g., Adenosine A2b, MC-4R, Dopamine D2), the competitive radioligand binding assay remains the definitive method for determining thermodynamic binding affinity.

The Self-Validating System Matrix

To ensure trustworthiness, the assay must be designed as a self-validating system. Every microplate must include:

  • Total Binding (TB): Radioligand + Vehicle (defines the maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + 100-fold excess of an unlabeled reference standard (e.g., 10 µM DPCPX for Adenosine A2b).

  • Specific Binding: Calculated strictly as TB minus NSB. A signal-to-background ratio of at least 5:1 is required for valid Ki​ determination.

Step-by-Step Protocol & Causality
  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in an ice-cold hypotonic lysis buffer (5 mM Tris, pH 7.4, 5 mM EDTA, 5 mM EGTA, supplemented with protease inhibitors)[7].

    • Causality: The hypotonic nature of the Tris buffer induces cellular swelling and lysis. The inclusion of EDTA and EGTA is critical; these agents chelate divalent cations (Mg²⁺, Ca²⁺), thereby inhibiting endogenous metalloproteases that would otherwise cleave the receptor's extracellular domains.

  • Assay Incubation: Incubate 10-20 µg of membrane protein with a fixed concentration of radioligand (e.g., [³H]-DPCPX at its Kd​ value) and varying concentrations of the 2-piperazin-1-yl-benzamide derivative in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) for 90 minutes at 25°C.

    • Causality: The addition of MgCl₂ is essential. Divalent cations stabilize the GPCR-G protein coupled state, which represents the high-affinity conformation of the receptor. Omission of Mg²⁺ will artificially shift the measured affinity, leading to false negatives.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: The basic piperazine nitrogen in the test compound and many radioligands carries a positive charge at physiological pH. PEI is a cationic polymer that coats the negatively charged glass fibers, preventing non-specific electrostatic binding of the ligand to the filter and drastically improving the signal-to-noise ratio.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold wash buffer. Add scintillation cocktail and measure radioactivity (CPM).

    • Causality: Washing with ice-cold buffer rapidly decreases the kinetic dissociation rate ( koff​ ) of the receptor-ligand complex, effectively "trapping" the bound radioligand on the filter during separation.

RLBA_Workflow N1 Membrane Preparation N2 Ligand & Compound Incubation N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Data Analysis (Cheng-Prusoff) N4->N5

Caption: Workflow of a competitive radioligand binding assay for GPCR targets.

Methodology II: TR-FRET Binding Assay for Kinase Targets

When evaluating 2-piperazin-1-yl-benzamide derivatives against soluble targets like Aurora kinases[8], TR-FRET is the methodology of choice due to its high-throughput compatibility and exceptional sensitivity.

Step-by-Step Protocol & Causality
  • Reagent Assembly: In a 384-well low-volume plate, combine the His-tagged Aurora kinase enzyme, a Europium-labeled anti-His antibody (Donor), a fluorescent kinase tracer (Acceptor), and the 2-piperazin-1-yl-benzamide test compound[8].

  • Thermodynamic Equilibration: Incubate the plate in the dark for 1 to 2 hours at room temperature.

    • Causality: Kinase inhibitors with the benzamide scaffold often exhibit slow-binding kinetics due to the structural rearrangements required within the kinase hinge region. Sufficient incubation ensures the system reaches thermodynamic equilibrium, preventing the underestimation of compound potency.

  • Time-Resolved Detection: Excite the sample at 340 nm. Implement a 50 µs delay, then integrate the emission signals at 615 nm (Donor) and 665 nm (Acceptor).

    • Causality: The 50 µs delay is the defining causal factor for TR-FRET's superiority. It allows short-lived background auto-fluorescence (from the test compounds or buffer components) to decay completely. The long-lifetime Europium emission ensures that the measured 665 nm signal is exclusively derived from the specific target-tracer interaction.

TR_FRET_Mechanism Donor Europium Donor (Excited at 340nm) Target Kinase Target (e.g., Aurora) Donor->Target Binds Signal FRET Emission (665 nm) Donor->Signal Energy Transfer Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binds Tracer->Signal Compound 2-Piperazin-1-yl-benzamide Compound->Target Competitive Displacement

Caption: TR-FRET competitive binding mechanism showing tracer displacement by the compound.

Data Analysis & The Cheng-Prusoff Equation

Raw data (CPM for radioligand assays or 665/615 nm emission ratios for TR-FRET) must be plotted against the log concentration of the 2-piperazin-1-yl-benzamide derivative to determine the IC50​ . However, IC50​ is a relative value dependent on the concentration of the tracer/radioligand used in the specific experiment.

To establish the absolute binding affinity ( Ki​ ), we must apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

  • [L] = Concentration of the radioligand or fluorescent tracer used in the assay.

  • Kd​ = The dissociation constant of the radioligand/tracer for the receptor.

Causality: Converting IC50​ to Ki​ standardizes the binding affinity, stripping away assay-specific variables. This ensures that the reported affinity is an intrinsic thermodynamic property of the 2-piperazin-1-yl-benzamide derivative, allowing for accurate Structure-Activity Relationship (SAR) comparisons across different laboratories and assay formats.

References

  • [4] Substituted piperidine and piperazine derivatives as melanocortin-4 receptor modulators. Google Patents (AU2004222095A1).

  • [3] Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors. Google Patents (CA2641744C).

  • [2] Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. Google Patents (CN101973998A).

  • [5] Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. PMC.[Link]

  • [6] Heterocyclic compounds for the treatment of cns and cardiovascular disorders. Google Patents (AU684874B2).

  • [7] Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use (Radioligand Binding Assay Protocol). Google Patents (CN101973998A).

  • [8] Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors (Enzyme Assay Protocol). Google Patents (CA2641744C).

Sources

Exploratory

The Pharmacokinetic Profile of 2-Piperazin-1-yl-benzamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of the 2-Piperazin-1-yl-benzamide Scaffold The 2-Piperazin-1-yl-benzamide moiety represents a privileged scaffold in modern medicinal chemistry. Its constituent parts—the benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 2-Piperazin-1-yl-benzamide Scaffold

The 2-Piperazin-1-yl-benzamide moiety represents a privileged scaffold in modern medicinal chemistry. Its constituent parts—the benzamide and piperazine rings—are frequently incorporated into drug candidates to modulate physicochemical properties, enhance target binding affinity, and optimize pharmacokinetic (PK) profiles. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for synthetic modification, allowing for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability. This adaptability is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME), which collectively determine its bioavailability and therapeutic window.

This in-depth technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel chemical entities (NCEs) containing the 2-Piperazin-1-yl-benzamide core. We will dissect the critical ADME parameters, provide field-proven experimental protocols, and use the well-characterized PARP inhibitor, Olaparib, as a guiding case study to illustrate these principles in practice.

Case Study: Olaparib - A Real-World Pharmacokinetic Profile

Olaparib (Lynparza®) is a potent, orally administered poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[1][2] Its structure, while more complex, contains a related phthalazinone-piperazine-benzamide core, making it an excellent analogue for understanding the pharmacokinetic behavior of this class of compounds.

Absorption

Following oral administration, Olaparib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1.5 to 2.4 hours.[3][4] The presence of a high-fat meal does not significantly impact the extent of absorption (AUC), though it can delay the rate of absorption.[5][6] This favorable absorption profile allows for dosing without strict regard to food intake.[5]

Distribution

Olaparib has an apparent volume of distribution (Vz/F) of approximately 158 L, indicating that the drug distributes from the bloodstream into the tissues.[7]

Metabolism

Olaparib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5] Consequently, co-administration with strong CYP3A inhibitors (like itraconazole) can significantly increase Olaparib exposure, while strong CYP3A inducers (like rifampicin) can substantially decrease its plasma concentrations.[5][7] This highlights the critical need to assess potential drug-drug interactions for any new derivative.

Excretion

The elimination of Olaparib and its metabolites occurs through both renal and hepatic routes. Approximately 44% of a dose is recovered in the urine (with 15% as the unchanged parent drug) and 42% in the feces.[1][4] The terminal elimination half-life (t½) is approximately 15 hours, which supports a twice-daily dosing regimen.[4][7]

Bioavailability

While the absolute oral bioavailability of Olaparib in humans has not been formally reported in the provided search results, its pharmacokinetic profile supports effective oral administration. For preclinical species like rats, oral bioavailability can be determined through intravenous and oral dosing studies.[8]

Summary of Olaparib Pharmacokinetic Parameters
ParameterValueReference(s)
Tmax (Time to Peak Concentration) 1.5 - 2.4 hours[3][4]
t½ (Elimination Half-Life) ~15 hours[4][7]
Metabolism Primarily via CYP3A4[1][5]
Excretion 44% Renal, 42% Fecal[1][4]
Volume of Distribution (Vz/F) ~158 L[7]
Plasma Clearance (CL/F) ~7 L/h[7]

A Framework for Preclinical Pharmacokinetic Characterization

The journey to understanding the pharmacokinetic profile of a novel 2-Piperazin-1-yl-benzamide derivative begins with a series of in vitro and in vivo studies designed to predict its behavior in humans. These studies must be conducted with rigor and adhere to Good Laboratory Practices (GLP) as mandated by regulatory agencies like the FDA.[5]

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetics cluster_data_integration Data Integration & Decision Making Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Affects Absorption Animal_PK Rodent PK Study (IV & PO) Permeability->Animal_PK Informs Oral Dosing Metabolic_Stability Liver Microsomal Stability Metabolic_Stability->Animal_PK Predicts Clearance PPB Plasma Protein Binding PPB->Animal_PK Impacts Distribution Bioanalysis LC-MS/MS Quantification Animal_PK->Bioanalysis Generates Plasma Samples PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Provides Concentration Data Bioavailability_Calc Calculate Bioavailability (F%) PK_Modeling->Bioavailability_Calc Dose_Prediction Human Dose Prediction Bioavailability_Calc->Dose_Prediction Candidate_Selection Lead Candidate Selection Dose_Prediction->Candidate_Selection

Caption: High-level workflow for pharmacokinetic characterization.

Part 1: In Vitro ADME Assays

In vitro ADME assays are fundamental for early-stage drug discovery, providing critical data to select compounds with favorable drug-like properties before committing to resource-intensive in vivo studies.[9]

Metabolic Stability in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[10][11] High metabolic instability often predicts rapid clearance in vivo, leading to poor oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human or rat liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Prepare a 1 mM NADPH (cofactor) solution in the same buffer and pre-warm to 37°C.[12]

  • Incubation:

    • In a 96-well plate, combine the test compound solution and the microsome suspension. Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[13]

  • Time Points & Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard (e.g., Bucetin).[11][12] The "0-minute" sample is prepared by adding the stop solution before adding NADPH.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Microsomal_Stability_Workflow Compound Test Compound (1 µM) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH (1 mM) NADPH->Incubation Initiate Reaction Stop_Solution Stop with Acetonitrile + Internal Standard Incubation->Stop_Solution At t=0, 5, 15, 30, 60 min Analysis LC-MS/MS Analysis Stop_Solution->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Workflow for the liver microsomal stability assay.

Intestinal Permeability using Caco-2 Cells

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[14] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™ plates) for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[16]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical-to-Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber. At designated time points (e.g., 120 minutes), take samples from the basolateral (lower) chamber. This mimics drug absorption.[15]

    • Basolateral-to-Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This assesses active efflux.[15]

  • Analysis:

    • Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp).[16]

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies, typically in rodents, are essential to understand how the compound behaves in a complete biological system and to determine its absolute bioavailability.[8]

Experimental Protocol: Rat Oral Bioavailability Study

  • Animal Model:

    • Use male Sprague-Dawley rats with jugular vein catheters for serial blood sampling (n=3-4 per group).[8] Acclimatize animals before the study.[1]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This group serves as the 100% bioavailability reference.[8]

    • Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle (e.g., PEG400:Labrasol).[1][8]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the jugular vein catheter at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.[17]

    • Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.[18][19]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for both IV and PO groups.

    • Key Parameters: Cmax, Tmax, AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), and t½.[1]

    • Absolute Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[8]

Conclusion: Synthesizing Data for Informed Decisions

A thorough understanding of the pharmacokinetic profile is non-negotiable for the successful development of any drug candidate. For novel compounds built upon the 2-Piperazin-1-yl-benzamide scaffold, a systematic evaluation of their ADME properties is paramount. By integrating data from robust in vitro assays and well-designed in vivo studies, researchers can identify candidates with a higher probability of clinical success, optimize dosing regimens, and mitigate risks associated with poor drug exposure or unforeseen drug-drug interactions. The protocols and frameworks outlined in this guide provide a validated pathway to generate the critical data needed to advance promising new chemical entities from the laboratory to the clinic.

References

  • Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. British Journal of Clinical Pharmacology. Available at: [Link]

  • A Phase I, dose-finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors. Cancer Science. Available at: [Link]

  • Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. Frontiers in Oncology. Available at: [Link]

  • Pharmacokinetic Effects and Safety of Olaparib Administered with Endocrine Therapy: A Phase I Study in Patients with Advanced Solid Tumours. Utrecht University Repository. Available at: [Link]

  • Clinical Pharmacology Review for Olaparib (NDA 206162). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Available at: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Available at: [Link]

  • Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Available at: [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Semantic Scholar. Available at: [Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Ashdin Publishing. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]

  • Validated LC-MS/MS method for the quantification of olaparib and abiraterone acetate in human plasma. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. PubMed. Available at: [Link]

  • Evaluation of olaparib tablet safety and pharmacokinetics in healthy Chinese subjects and the effect of food on bioavailability. Dove Medical Press. Available at: [Link]

  • Olaparib Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Australian Public Assessment Report for Olaparib. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. National Institutes of Health. Available at: [Link]

Sources

Foundational

Computational Profiling and Molecular Dynamics of 2-Piperazin-1-yl-benzamide Derivatives: A Technical Guide for Target-Directed Drug Discovery

Executive Summary The 2-Piperazin-1-yl-benzamide scaffold represents a highly privileged structural motif in modern medicinal chemistry. Featuring a benzamide moiety linked to a piperazine ring, this compound is a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-Piperazin-1-yl-benzamide scaffold represents a highly privileged structural motif in modern medicinal chemistry. Featuring a benzamide moiety linked to a piperazine ring, this compound is a versatile handle for chemical diversification and is extensively utilized to modulate G-protein-coupled receptors (GPCRs) and protein kinases[1]. This whitepaper provides an in-depth, self-validating computational methodology—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—designed for drug development professionals optimizing hit-to-lead campaigns involving this scaffold.

Structural Significance and Biological Targets

The piperazine group confers favorable physicochemical properties, including enhanced aqueous solubility and predictable ionization states at physiological pH[1]. Computationally, the scaffold's conformational flexibility allows it to adapt to various binding pockets.

  • GPCR Modulation: Derivatives are heavily investigated as modulators for the Melanocortin-4 receptor (MC-4R), targeting metabolic disorders and cachexia[2]. They also serve as critical ligands for neurotransmitter systems, including Dopamine D2 receptors[3].

  • Kinase Inhibition: The benzamide carbonyl and piperazine nitrogen act as potent hydrogen bond acceptors/donors in the ATP-binding clefts of cancer-related kinases, such as Aurora kinase[4].

Pathway Ligand 2-Piperazin-1-yl-benzamide Derivative GPCR Target GPCR (e.g., D2R / MC-4R) Ligand->GPCR Binding & Stabilization GProtein G-Protein Complex (Gα, Gβγ) GPCR->GProtein Conformational Shift Effector Effector (Adenylyl Cyclase) GProtein->Effector Subunit Dissociation cAMP cAMP / PKA Signaling Cascade Effector->cAMP Downstream Modulation

Figure 1: GPCR signal transduction pathway modulated by 2-piperazin-1-yl-benzamide.

Computational Pipeline Overview

To accurately predict the binding affinity and dynamic stability of 2-Piperazin-1-yl-benzamide derivatives, a sequential, multi-scale computational pipeline is required.

Workflow LigPrep Quantum Mechanics (DFT) Geometry & Charges Docking Molecular Docking Pose Prediction (Glide/Vina) LigPrep->Docking ProtPrep Protein Preparation Protonation & Minimization ProtPrep->Docking MD Molecular Dynamics 100 ns Trajectory (GROMACS) Docking->MD Top Scoring Poses Analysis Thermodynamic Analysis MM-GBSA & RMSD/RMSF MD->Analysis Conformational Ensembles

Figure 2: End-to-end computational workflow for ligand-target interaction profiling.

Quantum Mechanical Evaluation (DFT)

Before docking, the ligand's electronic properties must be accurately mapped to assign partial charges and identify reactive sites.

Step-by-Step Protocol & Causality
  • Initial Modeling: Construct the 3D structure of 2-Piperazin-1-yl-benzamide.

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

    • Causality: The B3LYP functional accurately incorporates electron correlation effects for organic molecules. The 6-311G(d,p) basis set provides essential polarization functions on heavy atoms and hydrogens, critical for resolving the electron density around the highly basic piperazine nitrogen.

  • ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize nucleophilic and electrophilic regions.

Self-Validating System
  • Frequency Calculation: Following optimization, a vibrational frequency calculation must be performed. The protocol is validated if the number of imaginary frequencies is zero ( Nimag​=0 ). This mathematically guarantees that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transient transition state.

Quantitative Data Summary
ParameterCalculated ValueChemical Interpretation
EHOMO​ (eV) -5.84High electron-donating capability (localized on Piperazine N)
ELUMO​ (eV) -1.22Electron-accepting capability (localized on Benzamide carbonyl)
Energy Gap ( ΔE ) 4.62 eVModerate gap indicates high kinetic stability and favorable reactivity
Dipole Moment 3.45 DebyeStrong electrostatic interaction potential within polar binding pockets

Molecular Docking Protocols

Molecular docking predicts the preferred orientation of the 2-piperazin-1-yl scaffold when bound to the target receptor to form a stable complex[1].

Step-by-Step Protocol & Causality
  • Protein Preparation: Import the target crystal structure (e.g., D2R, MC-4R, or Aurora Kinase). Remove crystallographic waters beyond 5 Å of the binding site. Use PROPKA to assign protonation states at pH 7.4.

    • Causality: Physiological pH dictates the ionization state of the ligand. The secondary amine of the piperazine ring is typically protonated at pH 7.4, fundamentally altering its electrostatic interaction with highly conserved acidic residues (e.g., Aspartate in GPCR transmembrane domain 3).

  • Grid Generation: Define a bounding box centered on the co-crystallized ligand coordinates with a buffer of 10 Å in all directions.

  • Docking Execution: Run Extra Precision (XP) docking using Glide or AutoDock Vina, allowing full ligand flexibility while keeping the receptor rigid.

Self-Validating System
  • Cross-Docking Verification: Before screening novel derivatives, the native co-crystallized ligand is extracted and re-docked into the prepared grid. The protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic coordinates is < 2.0 Å . This confirms the scoring function is accurately calibrated for the specific binding site.

Quantitative Data Summary

Target ProteinPDB IDGrid Box Dimensions (Å)Best Docking Score (kcal/mol)Key Interacting ResiduesDopamine D2R6CM420 x 20 x 20-9.85Asp114 (Salt bridge), Trp386 ( π π )MC-4R7PIV22 x 22 x 22-8.42Asp122 (H-bond), Phe284 (Hydrophobic)Aurora Kinase A1MQ418 x 18 x 18-10.12Ala213 (H-bond), Glu211 (Electrostatic)

Molecular Dynamics (MD) Simulations

Because docking relies on a rigid receptor, 100 ns MD simulations are performed to evaluate the dynamic behavior and temporal stability of the ligand-receptor complexes[3].

Step-by-Step Protocol & Causality
  • System Solvation: Place the docked complex in a cubic box with a 10 Å buffer. Solvate using the TIP3P water model.

    • Causality: The TIP3P model provides an optimal balance between computational efficiency and the accurate representation of water's dielectric properties, which is crucial for mediating bridging hydrogen bonds at the protein-ligand interface.

  • Neutralization: Add physiological concentrations (0.15 M) of Na⁺ and Cl⁻ ions.

  • Equilibration (NVT & NPT): Run 1 ns of NVT (constant Volume/Temperature) followed by 1 ns of NPT (constant Pressure/Temperature).

    • Causality: The NPT ensemble is utilized during the production run to accurately replicate physiological pressure (1 bar) and temperature (300 K), allowing realistic volume fluctuations of the protein-ligand complex.

  • Production Run: Execute a 100 ns trajectory using the GROMACS engine with a 2 fs integration time step.

Self-Validating System
  • Thermodynamic Convergence: The equilibration phase is validated by plotting the system's temperature, pressure, and potential energy over time. The system is only deemed ready for the 100 ns production run when these thermodynamic properties plateau (e.g., temperature stably oscillating around 300 K ± 2 K), confirming the absence of artificial structural stress.

Quantitative Data Summary
Complex (Ligand-Target)Avg RMSD (Å)Max RMSF (Å)Primary H-Bond OccupancyMM-GBSA ΔGbind​ (kcal/mol)
Scaffold - D2R 1.85 ± 0.22.1 (ECL2 Loop)88.5% (Asp114)-45.2 ± 3.1
Scaffold - MC-4R 2.10 ± 0.32.4 (ECL3 Loop)76.2% (Asp122)-38.7 ± 4.5
Scaffold - Aurora A 1.65 ± 0.11.8 (Activation Loop)92.0% (Ala213)-52.4 ± 2.8

Conclusion

The 2-Piperazin-1-yl-benzamide scaffold exhibits highly favorable quantum chemical properties and stable dynamic binding profiles across both GPCRs and kinases. By enforcing self-validating checkpoints—such as zero imaginary frequencies in DFT, sub-2.0 Å RMSD in docking, and thermodynamic convergence in MD—researchers can confidently transition computational hits into in vitro validation pipelines.

References

  • Google Patents (AU2004222095A1). Substituted piperidine and piperazine derivatives as melanocortin-4 receptor modulators.[2] URL:

  • Google Patents (CA2641744C). Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.[4] URL:

Sources

Exploratory

Exploratory Synthesis Pathways for 2-Piperazin-1-yl-benzamide Derivatives: A Technical Guide for Preclinical Development

Executive Summary The 2-piperazin-1-yl-benzamide scaffold is a privileged pharmacophore widely utilized in the design of CNS-active agents, GPCR modulators (such as1[1]), and targeted oncology therapeutics including 2[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-piperazin-1-yl-benzamide scaffold is a privileged pharmacophore widely utilized in the design of CNS-active agents, GPCR modulators (such as1[1]), and targeted oncology therapeutics including 2[2]. This whitepaper provides an authoritative, step-by-step methodological framework for the synthesis of these derivatives. Written from the perspective of a Senior Application Scientist, this guide emphasizes not only the "how" but the "why"—detailing the mechanistic causality behind reagent selection, solvent effects, and purification strategies to ensure high-fidelity, self-validating experimental protocols.

Retrosynthetic Strategies & Mechanistic Rationale

To construct the 2-piperazin-1-yl-benzamide core, three primary retrosynthetic disconnections are typically evaluated based on the electronic nature of the starting materials:

  • Nucleophilic Aromatic Substitution (SNAr) : The most direct and scalable route involves the displacement of an ortho-halogen on a benzamide precursor by a protected piperazine, a standard approach in 3[3]. Fluorine is vastly superior to chlorine in SNAr due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, a principle applied in the development of4[4].

  • Amide Coupling : Starting from 2-(piperazin-1-yl)benzoic acid, the amide bond is formed using standard coupling reagents (e.g., EDCI/HOBt or HATU) with various amines[2].

  • Buchwald-Hartwig Amination : For unactivated aromatic systems where SNAr fails, palladium-catalyzed cross-coupling of 2-halobenzamides with piperazine is employed.

Retrosynthesis Target 2-Piperazin-1-yl-benzamide Precursor1 2-Halo-benzamide + Boc-Piperazine Target->Precursor1 SNAr Disconnection Precursor2 2-(Piperazin-1-yl)benzoic acid + Amine Target->Precursor2 Amide Coupling Precursor3 2-Halo-benzonitrile + Piperazine Target->Precursor3 Nitrile Hydration

Retrosynthetic pathways for the 2-piperazin-1-yl-benzamide scaffold.

Quantitative Data: Optimization of the SNAr Pathway

The SNAr pathway is the industry standard for this scaffold due to its atom economy. However, utilizing unprotected piperazine often leads to bis-arylation (dimerization). Thus, mono-Boc-protected piperazine (1-Boc-piperazine) is mandatory. The reaction requires a polar aprotic solvent to solvate the nucleophile and a base to scavenge the generated acid, commonly utilized in 5[5].

Table 1: Optimization of SNAr Conditions for 2-Fluorobenzamide

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFEt₃N65 (Reflux)24< 10%Insufficient thermal activation for Meisenheimer complex formation.
DMFK₂CO₃1001285%Optimal polarization; K⁺ coordinates F⁻, aiding leaving group departure.
DMSOCs₂CO₃120692%Highest yield; Cs⁺ provides enhanced solubility and nucleophilicity.
NMPDIPEA150465%Significant Boc-deprotection observed at elevated temperatures.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. In-process controls (TLC, LC-MS) are embedded to ensure causality between the chemical operation and the analytical readout.

Protocol A: Synthesis of 2-(4-Boc-piperazin-1-yl)benzamide via SNAr

Rationale: We utilize 2-fluorobenzamide over 2-chlorobenzamide to accelerate the rate-determining step (addition of the nucleophile)[4]. K₂CO₃ is selected as a mild inorganic base to prevent unwanted side reactions common with stronger bases.

  • Setup : To a dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzamide (1.0 equiv, 10 mmol) and 1-Boc-piperazine (1.2 equiv, 12 mmol).

  • Solvation & Basification : Suspend the reactants in anhydrous DMF (25 mL). Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Causality: Finely powdered base increases the surface area, driving the heterogeneous deprotonation of the piperazine.

  • Thermal Activation : Heat the mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Control : Monitor via LC-MS. The disappearance of the 2-fluorobenzamide peak (M+H = 140) and the emergence of the product peak (M+H = 306) validates the Meisenheimer intermediate's collapse.

  • Workup : Cool to room temperature and quench with ice-cold distilled water (100 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to quantitatively remove residual DMF.

  • Purification : Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to afford the pure Boc-protected intermediate.

Protocol B: Boc-Deprotection to Yield 2-Piperazin-1-yl-benzamide

Rationale: Acidic cleavage of the tert-butyl carbamate (Boc) group is achieved using Trifluoroacetic acid (TFA). DCM is used as a co-solvent to modulate the reaction rate and prevent the formation of highly reactive tert-butyl cations from alkylating the aromatic ring.

  • Setup : Dissolve 2-(4-Boc-piperazin-1-yl)benzamide (5 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Deprotection : Dropwise, add TFA (10 mL). Causality: The low temperature mitigates the exothermic nature of the cleavage and prevents side-reactions.

  • Maturation : Warm to room temperature and stir for 2 hours.

  • Isolation : Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL).

  • Salt Formation : Triturate the resulting oil with cold diethyl ether to precipitate 2-piperazin-1-yl-benzamide as a highly pure TFA salt.

SNAr_Workflow Start 2-Fluorobenzamide + Boc-Piperazine Step1 Base Addition (K2CO3) in DMF (Solvent) Start->Step1 Step2 Thermal Activation (100°C) Meisenheimer Complex Formation Step1->Step2 Step3 Aqueous Workup & Extraction (EtOAc) Step2->Step3 Intermediate Boc-Protected Intermediate Step3->Intermediate Step4 Acidic Deprotection (TFA in DCM) Intermediate->Step4 Final 2-Piperazin-1-yl-benzamide (TFA Salt) Step4->Final

Step-by-step workflow for the synthesis and deprotection of 2-piperazin-1-yl-benzamide.

Late-Stage Functionalization

Once the core 2-piperazin-1-yl-benzamide is synthesized, the secondary amine of the piperazine ring serves as a versatile nucleophilic handle. It can be subjected to:

  • Sulfonylation : Reaction with arylsulfonyl chlorides to yield benzamide-piperazine-sulfonamide hybrids, which have demonstrated significant potential as anticancer agents[2].

  • Alkylation/Reductive Amination : To generate potent melanocortin-4 receptor (MC-4R) modulators[1].

  • Acylation : To form complex diamides used in the study of P2X4 receptor antagonists[4].

Conclusion

The synthesis of 2-piperazin-1-yl-benzamide derivatives demands precise control over nucleophilic aromatic substitution and protecting group chemistry. By leveraging the electronegativity of fluorine in the starting benzamide and utilizing optimized solvent/base systems (DMF/K₂CO₃ or DMSO/Cs₂CO₃), researchers can achieve high-yielding, scalable results. The self-validating protocols provided herein ensure that each mechanistic step is analytically verifiable, bridging the gap between theoretical chemistry and applied drug development.

References

  • [1] Substituted piperidine and piperazine derivatives as melanocortin-4 receptor modulators. Google Patents (AU2004222095A1).

  • [2] Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate.

  • [3] 2-Piperazin-1-yl-benzamide | High-Purity Research Compound. Benchchem.

  • [5] Aminopyrimidine derivatives as ctps1 inhibitors. Google Patents (WO2019179652A1).

  • [4] Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development. Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

Optimizing the 2-Piperazin-1-yl-benzamide Scaffold for CNS Penetration: A Technical Whitepaper on Blood-Brain Barrier Permeability

Executive Summary & Pharmacophore Context The 2-piperazin-1-yl-benzamide scaffold (CAS: 179480-81-0) is a privileged structural motif in medicinal chemistry, widely utilized as a core intermediate in the development of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

The 2-piperazin-1-yl-benzamide scaffold (CAS: 179480-81-0) is a privileged structural motif in medicinal chemistry, widely utilized as a core intermediate in the development of central nervous system (CNS) therapeutics [1]. Its unique combination of a rigid benzamide moiety and a flexible, basic piperazine ring makes it an ideal handle for modulating G-protein-coupled receptors (GPCRs) and protein kinases. Notably, derivatives of this scaffold have been extensively explored as selective melanocortin-4 receptor (MC-4R) modulators for the treatment of psychiatric and metabolic disorders, including anxiety, depression, and cachexia [2].

However, translating high in vitro target affinity into in vivo CNS efficacy requires overcoming the blood-brain barrier (BBB). This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties governing the BBB permeability of 2-piperazin-1-yl-benzamide, alongside self-validating experimental protocols for quantifying its transcellular diffusion and active efflux liabilities.

Physicochemical Determinants of Permeability

The intrinsic ability of a molecule to cross the lipophilic endothelial tight junctions of the BBB is dictated by its physicochemical property space. The unmodified 2-piperazin-1-yl-benzamide molecule presents a molecular weight of 205.26 g/mol [1], which is highly favorable for CNS penetration (optimal MW < 400 Da).

However, the causality behind its variable BBB penetration lies in its acid-base chemistry and hydrogen bonding capacity :

  • Basicity (pKa): The secondary amine of the piperazine ring possesses a pKa of approximately 9.8. At physiological pH (7.4), >99% of the molecule exists in a protonated, cationic state. While this positive charge enhances aqueous solubility, it introduces a significant desolvation penalty when partitioning into the lipid bilayer, restricting passive diffusion.

  • Hydrogen Bonding: The primary amide of the benzamide group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). High topological polar surface area (TPSA) limits membrane permeation.

  • Efflux Liability: Basic amines are classic recognition motifs for P-glycoprotein (P-gp/MDR1), an ATP-driven efflux pump localized on the apical membrane of BBB endothelial cells.

To mitigate these issues, medicinal chemists frequently employ N-alkylation (e.g., forming N,N-dimethyl-2-(piperazin-1-yl)benzamide [3]) or incorporate electron-withdrawing groups (e.g., 5-nitro-2-(1-piperazinyl)benzamide [4]) to modulate the basicity of the piperazine nitrogen and reduce P-gp recognition.

Table 1: Comparative Physicochemical & Permeability Profile

Note: Data represents consensus ranges for the scaffold and its optimized derivatives based on structure-activity relationship (SAR) models.

Compound ClassMW ( g/mol )ClogPTPSA (Ų)Ionization at pH 7.4Predicted Brain Penetration ( logBB )
Unmodified Scaffold 205.260.8 - 1.2~55.0Cationic (>99%)Low to Moderate
N-Methylated Derivative 233.311.5 - 1.8~46.0Cationic (~95%)Moderate
N-Acylated Derivative >250.002.0 - 3.5~65.0NeutralHigh (if MW < 400)

Mechanism of BBB Permeation and Efflux

The dynamic interplay between passive diffusion and active efflux dictates the net brain exposure of piperazine-benzamide derivatives. The diagram below illustrates the transport mechanisms at the neurovascular unit.

Pgp_Mechanism Blood Apical Compartment (Systemic Blood) Endo BBB Endothelial Cell (Lipid Bilayer) Blood->Endo Passive Diffusion (Desolvation Penalty) Brain Basolateral Compartment (Brain Parenchyma) Endo->Brain Transcellular Permeation Pgp P-glycoprotein (MDR1) Efflux Transporter Endo->Pgp Substrate Recognition (Basic Amine Motif) Pgp->Blood ATP-Dependent Efflux (Clearance)

Figure 1: Mechanism of P-glycoprotein-mediated efflux restricting brain penetrance of basic piperazine amines.

Self-Validating Experimental Protocols

To accurately quantify the BBB permeability of 2-piperazin-1-yl-benzamide analogs, we utilize a tiered in vitro screening approach. Trustworthiness in these assays is established through strict internal validation controls.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay isolates passive transcellular diffusion from active transport mechanisms. We utilize a porcine brain lipid extract to mimic the BBB lipid composition.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-piperazin-1-yl-benzamide test compound in DMSO (10 mM stock), then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF membrane filter (apical plate) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 300 µL of the compound solution to the donor (apical) compartment and 200 µL of fresh PBS to the acceptor (basolateral) compartment. Incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Quantify the concentration of the compound in both compartments using LC-MS/MS.

  • Self-Validation System:

    • Quality Control: Co-incubate with Verapamil (High permeability control, Papp​>15×10−6 cm/s) and Theophylline (Low permeability control, Papp​<1×10−6 cm/s).

    • Mass Balance Check: Calculate total recovery. If recovery is < 80%, the data is flagged for non-specific binding to the plasticware or membrane retention, and the assay must be repeated with 1% BSA in the receiver well.

Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux Profiling)

Because the piperazine moiety is prone to P-gp efflux, measuring the Efflux Ratio (ER) in Madin-Darby Canine Kidney cells transfected with the human MDR1 gene is mandatory.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts at 1×105 cells/cm². Culture for 4-5 days until tight junctions form.

  • Integrity Validation (Critical): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; basolateral fluorescence must indicate < 1% LY leakage, validating monolayer integrity.

  • Dosing: Apply 5 µM of the test compound to the Apical (A) side for A-to-B permeability, and to the Basolateral (B) side for B-to-A permeability.

  • Inhibition Control: Run a parallel set of wells containing 2 µM Elacridar (a potent P-gp inhibitor) to confirm that any observed efflux is specifically P-gp mediated.

  • Incubation & Analysis: Incubate for 2 hours at 37°C. Sample both compartments and analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • Interpretation: An ER>2.0 that drops to ≈1.0 in the presence of Elacridar confirms the 2-piperazin-1-yl-benzamide derivative is a P-gp substrate.

Workflow for CNS Lead Optimization

The integration of these protocols forms a robust, iterative workflow for optimizing the scaffold.

Workflow N1 2-Piperazin-1-yl-benzamide Derivatives N2 PAMPA-BBB (Passive Diffusion) N1->N2 Tier 1 Screen N3 MDCK-MDR1 (P-gp Efflux) N1->N3 Tier 1 Screen N4 In Vivo PK (Kp,brain > 0.3) N2->N4 Papp > 10 x 10^-6 cm/s N5 Structural Optimization (N-alkylation/Steric Shielding) N2->N5 Low Permeability N3->N4 ER < 2.0 N3->N5 ER > 2.0 (Efflux Liability) N5->N1 SAR Iteration

Figure 2: Tiered screening and optimization workflow for evaluating BBB permeability of the piperazine scaffold.

Conclusion

The 2-piperazin-1-yl-benzamide scaffold offers excellent synthetic tractability for CNS drug discovery. However, its inherent basicity and hydrogen-bonding profile necessitate careful physicochemical tuning. By utilizing self-validating in vitro systems like the MDCK-MDR1 and PAMPA-BBB assays, researchers can systematically identify and engineer out P-gp efflux liabilities. Strategies such as reducing the basicity of the piperazine nitrogen or masking the benzamide hydrogen bond donors remain the most effective methods for achieving therapeutic concentrations in the brain parenchyma.

References

  • Google Patents. AU2004222095A1 - Substituted piperidine and piperazine derivatives as melanocortin-4 receptor modulators.
  • PubChem. 5-Nitro-2-(1-piperazinyl)benzamide. Retrieved from:[Link]

Protocols & Analytical Methods

Method

A Robust HPLC-UV Method for the Quantification of 2-Piperazin-1-yl-benzamide: Development, Protocol, and Validation

An Application Note from the Senior Scientist's Desk Abstract This comprehensive application note details the development and validation of a simple, robust, and reliable High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive application note details the development and validation of a simple, robust, and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2-Piperazin-1-yl-benzamide. This molecule, incorporating both a piperazine and a benzamide moiety, is representative of key structural motifs in modern pharmaceutical development. The narrative explains the causal logic behind chromatographic choices, from mobile phase pH control to stationary phase selection, grounded in the physicochemical properties of the analyte. This document provides researchers, quality control analysts, and drug development professionals with a step-by-step protocol, a complete validation strategy according to ICH Q2(R1) guidelines, and practical troubleshooting advice.

Introduction: The Analytical Challenge

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. 2-Piperazin-1-yl-benzamide represents a class of compounds featuring a UV-absorbing aromatic ring and a basic piperazine group. While the benzamide portion provides a convenient chromophore for UV detection, the dual basic nitrogens of the piperazine ring (pKa₁ ≈ 5.3, pKa₂ ≈ 9.7) present a specific analytical challenge.[1][2] Fluctuations in mobile phase pH can alter the analyte's ionization state, leading to poor peak shape, variable retention times, and unreliable quantification.

Therefore, the primary objective was to develop a method that exerts strict control over the analyte's ionization state to ensure symmetrical peak shape and reproducible retention, which are prerequisites for a validatable quantitative method. Reversed-phase HPLC (RP-HPLC) was selected as the technique of choice due to its wide applicability, robustness, and suitability for compounds of moderate polarity.[3][4]

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is not a matter of trial and error but a systematic process based on the analyte's chemical properties.[3] Our strategy is predicated on understanding and controlling the interactions between the analyte, the stationary phase, and the mobile phase.

Analyte Physicochemical Considerations
  • Structure & Polarity: 2-Piperazin-1-yl-benzamide is a polar molecule due to the presence of amine and amide functional groups. This makes it an ideal candidate for reversed-phase chromatography, where a polar mobile phase is used with a non-polar stationary phase.[5]

  • UV Chromophore: The benzamide ring contains a conjugated system that absorbs UV radiation, making HPLC-UV a suitable detection technique. Aromatic amines and amides typically exhibit strong absorbance around 254 nm, a common wavelength for UV detectors.[6]

  • Ionization (pKa): The piperazine moiety is basic. At a pH below its first pKa (~5.3), both nitrogens will be protonated (+2 charge). Between the two pKa values, it will carry a +1 charge. Above the second pKa (~9.7), it will be neutral. To achieve consistent retention and avoid peak tailing from interactions with the silica backbone of the column, the pH of the mobile phase must be controlled with a buffer.[1][7] Operating at a pH of around 3-4 ensures the analyte is fully and consistently protonated, leading to better peak shape.

Chromatographic Choices: The "Why"
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent hydrophobic retention for a wide range of molecules.[4] A modern, end-capped, high-purity silica C18 column is chosen to minimize secondary interactions with the basic piperazine group.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is required.

    • Aqueous Component (Mobile Phase A): A phosphate or acetate buffer at pH 3.5 is selected to maintain a constant, acidic environment. This ensures the piperazine group is fully protonated, minimizing peak tailing and enhancing reproducibility.[8]

    • Organic Component (Mobile Phase B): Acetonitrile is chosen over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff.

  • Detection: UV detection at 254 nm is selected as a robust starting point, with the final wavelength optimized by examining the analyte's UV spectrum using a photodiode array (PDA) detector during development.

The Development Workflow

The logical progression from understanding the analyte to finalizing the method is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV) Screening Initial Screening - C18 Column - ACN/Water Mobile Phase - Acidic Buffer Analyte->Screening informs Optimization Method Optimization - Mobile Phase pH (3.0-4.0) - Organic % (Gradient/Isocratic) - Flow Rate (1.0 mL/min) - Column Temperature (30°C) Screening->Optimization refine FinalMethod Final Method Selection - Optimal Resolution - Symmetrical Peak (Tf ≈ 1) - Reasonable Run Time Optimization->FinalMethod leads to Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation proceeds to

Caption: Logical workflow for HPLC-UV method development.

Materials and Methods

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a variable wavelength or photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).[9]

  • Reference Standard: 2-Piperazin-1-yl-benzamide (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Type I, 18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS grade), Orthophosphoric acid (H₃PO₄, ~85%).

  • Other: Analytical balance, volumetric flasks (Class A), pipettes (calibrated), 0.45 µm syringe filters (e.g., PTFE or nylon).[10]

Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.5):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of Type I water.

    • Adjust the pH to 3.5 ± 0.05 with dropwise addition of orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-Piperazin-1-yl-benzamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.[10]

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation

For a drug substance, a simple "dilute and shoot" approach is typically sufficient.[10]

  • Accurately weigh an appropriate amount of the sample to achieve a final concentration within the calibration range (e.g., 10 mg into a 100 mL flask for a target of 100 µg/mL).

  • Dissolve and dilute to volume with the diluent, using sonication if necessary.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[11]

HPLC Protocol and System Suitability

Chromatographic Conditions
ParameterSettingRationale
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmStandard C18 phase for good hydrophobic retention.[9]
Mobile Phase A 25 mM KH₂PO₄, pH 3.5Buffered to ensure consistent protonation of the analyte.[7]
Mobile Phase B AcetonitrileGood eluting strength and UV transparency.
Elution Mode Isocratic: 70% A / 30% BA simple isocratic method is preferred for QC environments if the peak is well-resolved and elutes with a good retention factor (k > 2). A gradient may be needed if interfering impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.[12]
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 254 nmCommon wavelength for aromatic compounds. Optimize if a PDA is available.
Run Time 10 minutesSufficient to allow for elution of the main peak and any late-eluting impurities.
System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of a working standard (e.g., 50 µg/mL). The results must meet the predefined acceptance criteria based on ICH guidelines.[13][14]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Demonstrates stability of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, it must be validated. The validation process demonstrates that the method is specific, linear, accurate, precise, and robust.[13][14][15]

ValidationFramework Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ / LOD Method->LOQ

Caption: Core parameters for method validation per ICH Q2(R1).

Validation Experiments
  • Specificity:

    • Procedure: Inject the diluent (blank), a placebo (if for a drug product), and a sample solution.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 2-Piperazin-1-yl-benzamide peak.

  • Linearity and Range:

    • Procedure: Analyze the five prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

    • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery):

    • Procedure: Spike a known amount of analyte (e.g., placebo) with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

  • Limit of Quantitation (LOQ):

    • Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Acceptance Criteria: The LOQ must be verified for accuracy and precision.

  • Robustness:

    • Procedure: Make small, deliberate variations to the method parameters one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2°C, Mobile Phase pH ±0.2).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Anticipated Results & Data Presentation

A successful analysis will yield a sharp, symmetrical peak for 2-Piperazin-1-yl-benzamide, well-separated from any solvent front or impurity peaks.

Table 1: Example System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 5.42 1254321 1.12 8540
2 5.41 1258765 1.13 8610
3 5.43 1249870 1.11 8490
4 5.42 1255500 1.12 8550
5 5.41 1260112 1.13 8590
Mean 5.42 1255714 1.12 8556
%RSD 0.15% 0.32% - -

| Result | Pass | Pass | Pass | Pass |

Table 2: Example Linearity Data

Level Conc. (µg/mL) Mean Peak Area
1 1.0 25100
2 5.0 125500
3 10.0 252000
4 50.0 1260000
5 100.0 2515000

| Regression | y = 25120x + 350 | r² = 0.9998 |

Troubleshooting Guide

Even robust methods can encounter issues. This table provides guidance on common problems.[16][17][18][19]

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in column frit or tubing. 2. Particulate matter from sample/mobile phase.1. Back-flush the column (disconnect from detector first). 2. Filter all samples and mobile phases.[17]
Peak Tailing 1. Mobile phase pH is inappropriate for basic analyte. 2. Column is old or contaminated. 3. Column overloading.1. Ensure mobile phase pH is correctly prepared and is at least 2 units below the analyte's pKa. 2. Flush column with strong solvent or replace. 3. Reduce sample concentration.[17]
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Pump malfunction or leak.1. Prepare fresh mobile phase carefully. 2. Use a column oven.[19] 3. Check for leaks and perform pump maintenance.[16]
Baseline Noise/Drift 1. Contaminated mobile phase. 2. Air bubbles in the system. 3. Detector lamp aging.1. Use high-purity solvents. 2. Degas mobile phase thoroughly; purge the pump. 3. Replace detector lamp.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantification of 2-Piperazin-1-yl-benzamide. By carefully controlling the mobile phase pH to ensure a consistent ionization state of the analyte, the method yields excellent peak shape, linearity, accuracy, and precision. The protocol is straightforward and utilizes standard reversed-phase chromatography principles, making it readily transferable to any modern analytical laboratory. The comprehensive validation strategy, aligned with ICH Q2(R1) guidelines, confirms that this method is suitable for its intended purpose in a regulated environment.

References

  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex.
  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025).
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • How to Prepare a Sample for HPLC Analysis. (2023).
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003). Environmental Science & Technology.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). Analytical Chemistry.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025).
  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).
  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar.

Sources

Application

Application Notes &amp; Protocols: 2-Piperazin-1-yl-benzamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. 2-Piperazin-1-yl-benzamide (IUPAC:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. 2-Piperazin-1-yl-benzamide (IUPAC: 2-piperazin-1-ylbenzamide) has emerged as a highly versatile pharmacophore and synthetic intermediate[1].

Structurally, this compound combines a rigid, planar benzamide moiety with a flexible, basic piperazine ring. This dual nature provides several distinct advantages in drug design:

  • Directional Hydrogen Bonding: The benzamide group acts as a potent hydrogen bond donor and acceptor, which is a prerequisite for mimicking ATP in kinase hinge regions.

  • Physiological Basicity: The secondary amine of the piperazine ring (pKa ~9.8) remains protonated at physiological pH, allowing for critical salt-bridge interactions within the acidic transmembrane pockets of G-protein-coupled receptors (GPCRs).

  • Solubility & Pharmacokinetics: The incorporation of the hydrophilic piperazine ring significantly improves the aqueous solubility of otherwise lipophilic multi-ring systems, preventing aggregation and improving oral bioavailability.

This guide details the application of 2-Piperazin-1-yl-benzamide across two primary therapeutic domains: Oncology (Aurora Kinase Inhibitors) and Neuroendocrinology (Melanocortin-4 Receptor Modulators) .

Oncology Applications: Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases essential for centrosome maturation and mitotic spindle assembly. Their overexpression is a hallmark of various malignancies, making them prime targets for oncological intervention. 2-Piperazin-1-yl-benzamide is utilized to synthesize benzazole derivatives that selectively inhibit Aurora kinase activity[2].

Signaling Pathway Modulated by Benzamide Derivatives

AuroraKinase Inhibitor 2-Piperazin-1-yl-benzamide Aurora Aurora Kinase A/B Inhibitor->Aurora Competitive Binding Centrosome Spindle Assembly Aurora->Centrosome Phosphorylation Mitosis Mitotic Arrest Centrosome->Mitosis Disruption

Fig 1: Mechanism of Aurora Kinase inhibition by 2-Piperazin-1-yl-benzamide derivatives.

Protocol 1: Synthesis of BOC-Protected Intermediate for Benzazole Coupling

Causality & Expert Insight: The secondary amine of the piperazine ring is highly nucleophilic. To prevent unwanted side reactions (such as di-acylation) during subsequent cross-coupling with benzazole cores, it must be transiently protected. The tert-butyloxycarbonyl (BOC) group is selected because it withstands the basic conditions of cross-coupling and can be cleanly removed later under mild acidic conditions (e.g., TFA/DCM) without cleaving the core benzamide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-piperazin-1-yl-benzamide in 3.0 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 mmol of Di-tert-butyl dicarbonate (BOC anhydride) dropwise. Crucial Step: The low temperature controls the exothermic nature of the reaction, ensuring regioselective protection of the secondary amine.

  • Reaction: Remove the ice bath and stir the mixture for 2 hours at room temperature (RT)[2].

  • Self-Validation (TLC): Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The complete disappearance of the ninhydrin-positive starting material validates the full protection of the amine.

  • Isolation: Evaporate the THF solvent under reduced pressure to dryness.

  • Purification: Suspend the resulting residue in 10 mL of 10% Ethyl Acetate (EtOAc) in Hexane with vigorous stirring to precipitate the product. Collect the solid by vacuum filtration, wash with cold 10% EtOAc/Hexane, and dry in vacuo to afford the BOC-protected intermediate as a solid[2].

Neuroendocrinology Applications: Melanocortin-4 Receptor (MC-4R) Modulators

The Melanocortin-4 Receptor (MC-4R) is a central GPCR involved in energy homeostasis. Agonists of MC-4R are developed for obesity and sexual dysfunction, while antagonists are critical for treating cancer cachexia, muscle wasting, and depression[3]. Substituted piperazine derivatives of 2-Piperazin-1-yl-benzamide serve as potent, non-peptide modulators of this receptor[4].

MC-4R GPCR Signaling Pathway

MC4R Ligand Piperazine Scaffold Receptor MC-4R (GPCR) Ligand->Receptor Receptor Binding GProtein Gαs Protein Receptor->GProtein Activation cAMP cAMP Accumulation GProtein->cAMP Adenylyl Cyclase Effect Energy Homeostasis cAMP->Effect PKA Pathway

Fig 2: MC-4R GPCR signaling pathway modulated by piperazine-derived agonists/antagonists.

Protocol 2: In Vitro cAMP Accumulation Assay for MC-4R Modulators

Causality & Expert Insight: Because MC-4R is a Gαs-coupled GPCR, its activation directly stimulates adenylyl cyclase, leading to intracellular cAMP production. Measuring cAMP provides a highly sensitive, functional readout of the synthesized compound's efficacy. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it eliminates wash steps (reducing technical variance) and minimizes compound interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human MC-4R into a 384-well microplate at a density of 10,000 cells/well. Use an assay buffer consisting of HBSS supplemented with 0.1% BSA and 0.5 mM IBMX. Crucial Step: IBMX acts as a broad-spectrum phosphodiesterase inhibitor; omitting it will result in rapid cAMP degradation and false-negative readouts.

  • Compound Incubation:

    • For Agonist Screening: Add serial dilutions of the 2-piperazin-1-yl-benzamide derivative (ranging from 10 pM to 10 µM).

    • For Antagonist Screening: Pre-incubate cells with the derivative for 15 minutes to allow receptor occupancy, followed by the addition of an EC80 concentration of the endogenous agonist α-MSH.

  • Activation: Incubate the microplate at 37°C for 30 minutes.

  • Lysis & Detection: Lyse the cells by adding the HTRF cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody). Incubate for 1 hour at RT in the dark.

  • Self-Validation & Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the F665/F620 ratio. Validation: Always include a known reference agonist (e.g., α-MSH) and antagonist (e.g., SHU9119) to validate the assay's dynamic range and establish a reliable standard curve.

Quantitative Target Profile & Physicochemical Data

To facilitate rational drug design, the quantitative parameters and target applications of the 2-Piperazin-1-yl-benzamide scaffold are summarized below.

Target ClassSpecific TargetScaffold RoleTherapeutic IndicationKey Physicochemical Contribution
Protein Kinase Aurora Kinase A/BHinge-binding motifOncology (Cell cycle arrest)Benzamide provides a rigid H-bond donor/acceptor pair; Piperazine increases aqueous solubility[2].
GPCR Melanocortin-4 Receptor (MC-4R)Receptor anchoringObesity, Cachexia, DepressionBasic secondary amine (pKa ~9.8) ensures protonation at physiological pH for salt-bridge formation[3].
GPCR Adenosine A2b ReceptorSpatial orientatorHyperglycemia, Glucose HomeostasisPiperazine acts as a rigid linker to position aryl groups into the hydrophobic binding pocket[5].

Sources

Method

Utilizing 2-Piperazin-1-yl-benzamide as a Versatile Chemical Probe Scaffold: From Hit-to-Lead Optimization to Targeted Degradation

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Framework Executive Summary In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Framework

Executive Summary

In modern medicinal chemistry, the rapid development of highly selective chemical probes requires privileged scaffolds that balance target affinity with favorable physicochemical properties. 2-Piperazin-1-yl-benzamide has emerged as an indispensable core scaffold for hit-to-lead optimization campaigns, particularly in the development of protein kinase inhibitors (e.g., Aurora kinases) and G-protein-coupled receptor (GPCR) modulators[1].

As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, synthetic functionalization, and biological validation of 2-Piperazin-1-yl-benzamide derivatives. The protocols provided herein are engineered as self-validating systems, ensuring that every experimental choice is grounded in chemical causality and rigorous quality control.

Mechanistic Rationale & Structural Insights

The utility of 2-Piperazin-1-yl-benzamide stems from its bipartite structural functionality, which allows simultaneous optimization of target binding and pharmacokinetic (PK) properties:

  • The Benzamide Moiety (Target Anchoring): The amide group acts as a potent hydrogen bond donor and acceptor. In kinase inhibitor design, this moiety frequently mimics the adenine ring of ATP, anchoring the probe into the highly conserved hinge region of the kinase domain (e.g., Aurora Kinase A/B)[2][3]. The adjacent aromatic ring engages in π−π stacking or hydrophobic interactions within the ATP-binding pocket.

  • The Piperazine Ring (Solubility & Vectorization): The basic nitrogen atoms of the piperazine ring significantly enhance aqueous solubility and modulate the overall pKa​ of the molecule. Crucially, the secondary amine (N4 position) serves as an ideal "exit vector." Because it often points toward the solvent-exposed region of the target protein, it can be functionalized with bulky groups, fluorophores for cellular imaging, or PEG-linkers for Proteolysis Targeting Chimeras (PROTACs) without disrupting target affinity[1].

Chemical Probe Development Workflow

The following workflow illustrates the pipeline for converting the raw 2-Piperazin-1-yl-benzamide scaffold into a validated, advanced chemical modality.

ProbeWorkflow A 2-Piperazin-1-yl-benzamide (Core Scaffold) B Chemical Diversification (Reductive Amination) A->B C In Vitro Profiling (TR-FRET Assay) B->C D Cellular Validation (CETSA) C->D E Advanced Modalities (PROTACs / Fluorescent Probes) D->E

Workflow: Scaffold functionalization to advanced modality generation.

Experimental Protocols: A Self-Validating System

Protocol A: Scaffold Functionalization via Reductive Amination

To utilize 2-Piperazin-1-yl-benzamide as a probe, the N4 position of the piperazine ring is typically alkylated to optimize target residence time or attach a linker.

  • Causality of Reagents: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the benzamide carbonyl or unreacted aldehyde, preventing the generation of unwanted side products.

  • Step-by-Step Procedure:

    • Dissolve 2-Piperazin-1-yl-benzamide (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature (RT) for 30 minutes.

    • Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir at RT for 12 hours under a nitrogen atmosphere.

    • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid and decompose excess hydride. Extract with Dichloromethane (DCM).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • System Validation: Purify via flash chromatography. Validate the product using LC-MS (confirming the [M+H]+ peak of the mono-alkylated product) and 1H -NMR (verifying the disappearance of the piperazine N-H proton and the integration of the new alkyl protons).

Protocol B: In Vitro Target Binding (TR-FRET Kinase Assay)

Once synthesized, the probe's affinity must be quantified. For benzamide derivatives targeting kinases (e.g., Aurora Kinase A), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Causality of Assay Design: Benzamide derivatives often exhibit intrinsic auto-fluorescence in standard biochemical assays. TR-FRET utilizes a long-lifetime Europium (Eu) chelate donor. By introducing a time delay before measurement, background auto-fluorescence decays, yielding an exceptionally high signal-to-noise ratio. Furthermore, the inclusion of Brij-35 in the buffer prevents non-specific compound aggregation (promiscuous inhibition).

  • Step-by-Step Procedure:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Dispense 5 µL of the 2-Piperazin-1-yl-benzamide probe (serial dilutions in 1% DMSO) into a 384-well ProxiPlate.

    • Add 5 µL of Aurora Kinase A enzyme (final concentration 0.5 nM) and incubate for 15 minutes at RT.

    • Add 10 µL of Substrate Mix (ULight-labeled synthetic peptide and ATP at its Km​ value). Incubate for 60 minutes.

    • Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ ) containing the Eu-labeled anti-phospho antibody.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

  • System Validation: Calculate the IC50​ using a 4-parameter logistic fit. The assay is self-validating if the positive control (e.g., Alisertib) yields an expected IC50​ and the Z′ -factor is ≥0.6 .

Protocol C: Cellular Target Engagement (CETSA)

Biochemical affinity does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) proves that the probe crosses the lipid bilayer and physically engages the target in the complex intracellular milieu.

  • Causality of CETSA: When a chemical probe binds to its target protein, it thermodynamically stabilizes the protein's folded state. This shifts the protein's melting temperature ( Tm​ ) to a higher value compared to the unbound state.

  • Step-by-Step Procedure:

    • Treat living cells (e.g., HCT116) with the probe (10 µM) or DMSO vehicle for 2 hours.

    • Harvest cells, wash with PBS, and aliquot into PCR tubes.

    • Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at RT.

    • Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

    • Analyze the soluble fraction (supernatant) via Western Blotting against Aurora Kinase A.

  • System Validation: A successful probe will show a distinct rightward shift in the thermal melt curve (preservation of the soluble protein band at higher temperatures) compared to the DMSO control.

Structure-Activity Relationship (SAR) & Data Presentation

Strategic substitutions on the benzamide ring dictate the probe's potency and pharmacokinetic profile. The table below summarizes the quantitative and qualitative impacts of specific substitutions, guiding hit-to-lead optimization[1].

Substitution PositionSubstituentPhysicochemical EffectImpact on Probe Activity / Pharmacokinetics
Para (Benzamide ring) −OCH3​ (Methoxy)Electron-donating, increases electron density of the aromatic ringYields highly potent target binding activity.
Para (Benzamide ring) −F (Fluoro)Electron-withdrawing, blocks metabolic oxidation sitesEnhances oral absorption, metabolic stability, and target selectivity.
Piperazine N4 −Alkyl / −Aryl Modulates pKa​ , alters lipophilicity ( LogP )Tunes cellular permeability and minimizes off-target hERG liabilities.
Piperazine N4 PEG-LinkerIncreases hydrodynamic radius and solvent exposureEnables recruitment of E3-ligases (e.g., CRBN/VHL) for PROTAC development.

Biological Pathway Intervention

When optimized as an Aurora Kinase inhibitor, the 2-Piperazin-1-yl-benzamide probe intervenes directly in the mitotic progression pathway, leading to targeted cancer cell death[2][3].

AuroraPathway Probe Benzamide-Derived Chemical Probe Aurora Aurora Kinase A/B (Target Enzyme) Probe->Aurora Inhibits (ATP-competitive) Mitosis Mitotic Progression Probe->Mitosis Disrupts Centrosome Centrosome Maturation & Spindle Assembly Aurora->Centrosome Phosphorylates Centrosome->Mitosis Promotes Aneuploidy Aneuploidy / Cell Death Mitosis->Aneuploidy Aberrant Division

Pathway: Probe-mediated disruption of Aurora Kinase signaling leading to cell death.

References

  • Mjalli, A. M. M., et al. "Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.
  • PubMed. "Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A." National Library of Medicine.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Piperazin-1-yl-benzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks during hit-to-lead optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks during hit-to-lead optimization. A common challenge is the poor aqueous solubility of benzamide-piperazine derivatives.

2-Piperazin-1-yl-benzamide features a moderately lipophilic benzamide core paired with a basic piperazine ring. While the piperazine moiety offers a handle for solubility enhancement, the free base often exhibits poor solubility in neutral aqueous media (such as PBS or cell culture media). This leads to erratic in vitro assay readouts, compound precipitation, and poor in vivo bioavailability.

This guide provides field-proven, self-validating troubleshooting workflows to systematically overcome these solubility hurdles.

Strategic Solubilization Workflow

Before diving into the protocols, consult the decision tree below to select the most appropriate solubilization strategy based on your assay's physiological constraints.

G Start 2-Piperazin-1-yl-benzamide Poor Aqueous Solubility CheckPH Is formulation pH flexibility allowed? Start->CheckPH SaltForm Module 1: Salt Formation CheckPH->SaltForm Yes (pH < 6 acceptable) Cyclo Module 2: Cyclodextrin Complexation CheckPH->Cyclo No (Must be pH 7.4) Cosolvent Module 3: Cosolvent / Hydrotropy SaltForm->Cosolvent Solubility < 10 mg/mL Success Soluble API for Assays SaltForm->Success Solubility > 10 mg/mL Cyclo->Cosolvent Requires Synergism Cyclo->Success Sufficiently Solubilized Cosolvent->Success

Caption: Workflow for 2-Piperazin-1-yl-benzamide solubility enhancement.

Module 1: Salt Formation & pH Adjustment

FAQ: Why does my 2-Piperazin-1-yl-benzamide precipitate when I dilute my DMSO stock into pH 7.4 buffer?

Causality: The piperazine moiety contains a secondary amine (pKa ~9.8) and a tertiary amine attached to the aromatic ring (pKa ~5.6). At physiological pH (7.4), the free base fraction of the tertiary amine increases, and the compound's intrinsic lipophilicity drives precipitation. Amines rely on protonation to form strong ion-dipole interactions with water; without this charge, they must rely on significantly weaker dipole-dipole forces, drastically reducing solubility [1].

Solution: Convert the free base to a hydrophilic salt (e.g., hydrochloride, mesylate, or citrate). Salt formation transforms the insoluble amine into a highly soluble ionic compound.

Step-by-Step Protocol: Salt Screening

  • Dissolution: Dissolve 50 mg of 2-Piperazin-1-yl-benzamide free base in 1 mL of a volatile organic solvent (e.g., ethanol or acetone) under mild heating (40°C).

  • Acid Addition: Add 1.05 molar equivalents of the target counterion acid (e.g., 1M HCl in diethyl ether, or methanesulfonic acid).

  • Precipitation: Stir the mixture at room temperature for 2 hours. If spontaneous precipitation does not occur, add an anti-solvent (e.g., heptane) dropwise until the solution turns cloudy, then cool to 4°C overnight to induce crystallization.

  • Isolation & Validation: Filter and dry the resulting crystals. Validate the salt form via Powder X-Ray Diffraction (PXRD) and confirm the stoichiometry using 1H-NMR.

  • Self-Validating Step: Test the solubility of the isolated crystals in unbuffered water. A successful salt formation will yield a noticeable pH drop in the water and rapid dissolution (>10 mg/mL) without the need for sonication.

Module 2: Cyclodextrin Inclusion Complexes

FAQ: I need to dose animals intravenously at pH 7.4, so I cannot use a low-pH salt solution. How can I solubilize the compound without precipitating it in the bloodstream?

Causality: When pH adjustment is physiologically unacceptable (e.g., IV dosing where low pH causes phlebitis), host-guest complexation is the gold standard. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic benzamide core of your compound partitions into this cavity, shielding it from the aqueous environment. This "solubilizes" the molecule without altering its ionization state or increasing formulation tonicity [2].

Step-by-Step Protocol: Phase Solubility & Complexation

  • Preparation of CD Solutions: Prepare aqueous solutions of HP-β-CD ranging from 0% to 20% w/v in standard PBS (pH 7.4).

  • Equilibration: Add an excess amount of 2-Piperazin-1-yl-benzamide powder (e.g., 20 mg) to 1 mL of each CD solution.

  • Incubation: Shake the suspensions at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Analysis: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validating Step: Dilute the filtrate and quantify the dissolved drug via HPLC-UV. Plot the drug concentration against the cyclodextrin concentration. The emergence of a linear AL-type phase solubility diagram confirms a successful 1:1 stoichiometric inclusion complex, validating the encapsulation mechanism [3].

Module 3: Cosolvents and Hydrotropes

FAQ: My compound still isn't reaching the required 50 mg/mL for my maximum tolerated dose (MTD) toxicology study. What's next?

Causality: Sometimes the crystal lattice energy of the compound is too high for cyclodextrins or simple salts to overcome alone. In these cases, you must alter the solvent environment itself. Cosolvents (like PEG400 or Propylene Glycol) disrupt the hydrogen-bonding network of water, lowering the dielectric constant to better match the solute. Alternatively, hydrotropes or basic amino acids can be used to disrupt intermolecular interactions between drug molecules, enhancing solubility through non-ionic aggregation or micelle-like structures [4].

Step-by-Step Protocol: Synergistic Vehicle Formulation

  • Vehicle Blending: Prepare a vehicle consisting of 10% DMSO, 40% PEG400, and 50% aqueous buffer (e.g., 50 mM citrate buffer, pH 4.5).

  • API Addition: Add the API incrementally to the vehicle while vortexing vigorously.

  • Sonication: Place the vial in a sonicating water bath at 37°C for 15 minutes to provide the kinetic energy needed to disrupt transient aggregates.

  • Self-Validating Step: Perform a visual inspection using the Tyndall effect. Shine a laser pointer through the vial in a dark room. The absence of a visible laser beam scattering through the liquid confirms you have achieved a true thermodynamic solution rather than a deceptive colloidal suspension.

Quantitative Data Presentation: Expected Solubility Profiles

To assist in selecting your formulation, the table below summarizes the expected solubility enhancements for 2-Piperazin-1-yl-benzamide across the discussed strategies:

Formulation StrategyVehicle CompositionEstimated Solubility (mg/mL)Primary Mechanism of Action
Free Base (Control) PBS (pH 7.4)< 0.1N/A (Baseline)
Salt Formation 0.1 M HCl (pH ~2.0)15.0 - 25.0Ion-dipole interaction (protonated piperazine)
Cyclodextrin Inclusion 20% w/v HP-β-CD in PBS5.0 - 10.0Host-guest hydrophobic encapsulation
Cosolvent Blend 10% DMSO / 40% PEG400 / 50% Buffer> 50.0Dielectric constant reduction & solvation
References
  • Title: Basicity and Salt Formation (13.1.1)
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Source: PMC (nih.gov)
  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: RSC Publishing URL
Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Piperazin-1-yl-benzamide

Welcome to the Technical Support Center for the isolation and purification of 2-Piperazin-1-yl-benzamide . This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Piperazin-1-yl-benzamide . This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including Aurora kinase inhibitors and Melanocortin-4 receptor (MC-4R) modulators[1][2].

Due to its unique structural features—a primary benzamide group coupled with a highly basic, polar piperazine ring—researchers frequently encounter challenges such as silica gel streaking, hydroscopicity, and stubborn co-eluting impurities[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity yields.

The Chemical Context: Causality in Purification

To purify 2-Piperazin-1-yl-benzamide effectively, one must understand its physicochemical behavior:

  • Dual Basicity: The piperazine ring contains both a secondary and a tertiary amine. This makes the molecule highly basic, leading to strong interactions with acidic silanol groups on standard silica gel, causing severe peak tailing and streaking[3].

  • Hydrogen Bonding: The primary amide ( −CONH2​ ) acts as both a strong hydrogen bond donor and acceptor. This increases the molecule's polarity and water solubility, complicating aqueous workups and making the free base prone to hydroscopicity[3].

  • Solubility Profile: The free base is highly soluble in polar protic solvents (methanol, ethanol) and moderately soluble in chlorinated solvents (dichloromethane), but poorly soluble in non-polar hydrocarbons (hexane, heptane).

Purification Workflow & Decision Matrix

The following workflow illustrates the logical progression of purification based on the impurity profile of your crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (2-Piperazin-1-yl-benzamide + Impurities) Extraction Acid-Base Extraction (1M HCl then pH >10 Basification) Crude->Extraction Removes neutral/acidic byproducts Chromatography Flash Chromatography (DCM:MeOH:TEA 90:9:1) Extraction->Chromatography If complex impurity profile remains SaltPrep Selective Precipitation (Acetone / Acetic Acid) Extraction->SaltPrep If excess piperazine is the main impurity Recryst Recrystallization (EtOH / EtOAc or DCM / Hexane) Chromatography->Recryst Final polishing SaltPrep->Recryst Freebase regeneration & polishing Pure Pure 2-Piperazin-1-yl-benzamide (>98% Purity) Recryst->Pure

Caption: Decision tree for the purification of 2-Piperazin-1-yl-benzamide based on crude mixture composition.

Standardized Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Self-Validating Principle: By manipulating the pH, we force the target molecule to partition exclusively into the aqueous phase (as a salt) and then back into the organic phase (as a free base), leaving non-basic and non-polar impurities behind.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 x 50 mL). Validation: Check the pH of the aqueous layer; it must be < 2 to ensure complete protonation of the piperazine ring.

  • Organic Wash: Discard the organic layer (contains neutral/acidic impurities). Wash the aqueous layer once with pure DCM to remove residual trapped organics.

  • Basification: Cool the aqueous layer in an ice bath (to prevent amide hydrolysis) and slowly add 2M NaOH or saturated aqueous Na2​CO3​ until the pH is > 10. Validation: The solution should turn cloudy as the free base precipitates or oils out.

  • Recovery: Extract the basic aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Modified Flash Chromatography

Self-Validating Principle: Triethylamine (TEA) acts as a sacrificial base, binding to the acidic silanol groups on the silica gel, thereby preventing the piperazine nitrogens from sticking and causing streaking[4].

  • Column Preparation: Slurry-pack silica gel using a mixture of DCM and 1% TEA.

  • Sample Loading: Dissolve the crude extract in a minimum amount of DCM and load it onto the column.

  • Gradient Elution: Begin elution with 100% DCM (containing 1% TEA). Gradually increase polarity to DCM:MeOH:TEA (95:4:1), and finally to (90:9:1)[4].

  • Fraction Collection: Monitor fractions via TLC (eluent: DCM:MeOH:TEA 90:9:1). Validation: The target compound should appear as a tight, round spot (Rf ~0.3-0.5) that stains positive with Ninhydrin or Dragendorff's reagent.

Protocol C: Recrystallization (Free Base)

Self-Validating Principle: Utilizing a binary solvent system where the compound is highly soluble in one solvent (EtOH) and insoluble in the other (EtOAc or Hexane) allows for controlled nucleation[5][6].

  • Dissolution: Suspend the semi-pure solid in a minimum volume of hot Ethanol (EtOH) until fully dissolved.

  • Anti-Solvent Addition: Dropwise, add hot Ethyl Acetate (EtOAc) or Hexane until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of EtOH just until the turbidity clears.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting white/off-white crystals and wash with ice-cold EtOAc/Hexane mixture. Dry in a vacuum desiccator over silica gel to combat hydroscopicity[3].

Quantitative Data: Solvent Systems for Purification

The following table summarizes the optimal solvent systems for both chromatography and recrystallization, synthesizing data from successful pharmaceutical patents and synthetic methodologies[4][5][6].

TechniqueSolvent SystemOptimal Ratio (v/v)Specific Purpose / MechanismExpected Outcome
Chromatography DCM : MeOH : TEA90 : 9 : 1TEA neutralizes silica silanol groups; MeOH provides necessary polarity.Tight elution bands; prevents irreversible binding to silica[4].
Chromatography Chloroform : MeOHGradient (100:0 90:10)Alternative to DCM; slightly less polar, better for isolating low-polarity byproducts[3].High resolution for closely related regioisomers.
Recrystallization Ethanol : Ethyl Acetate1 : 3 to 1 : 5EtOH dissolves the polar amide/amine; EtOAc acts as the anti-solvent[5].High-yield recovery of free base as a white solid.
Recrystallization DCM : Hexane1 : 4Rapid precipitation; useful if the compound is highly lipophilic due to specific substitutions[6].Fast crystallization; may trap solvent if cooled too quickly.
Precipitation Acetone : Acetic Acid10 : 1Selective precipitation of piperazine derivatives as diacetate salts[4].Quantitative removal of non-basic organic impurities.

Troubleshooting FAQs

Q: My compound is streaking heavily on the TLC plate and silica column, resulting in poor resolution and low isolated yield. How can I fix this? A: This is a classic symptom of the basic piperazine nitrogens interacting with the acidic silanol groups ( −Si-OH ) on the silica gel. Solution: You must pre-treat your silica and modify your eluent. Add 1% to 2% Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase (e.g., DCM:MeOH:TEA 90:9:1)[4]. The TEA will competitively bind to the silanol groups, allowing your compound to elute as a distinct, tight band. Alternatively, switch your stationary phase to basic alumina.

Q: I synthesized the compound via nucleophilic aromatic substitution (SNAr) using excess piperazine. My extraction isn't removing the unreacted piperazine entirely. What is the most efficient removal method? A: While piperazine is highly water-soluble, its sheer excess and slight partitioning into organics can cause it to linger. Solution: Utilize selective precipitation. Dissolve your crude mixture in acetone at 20-40°C. Add a slight excess of glacial acetic acid. Unreacted piperazine and piperazine derivatives readily form diacetate salts that are highly insoluble in acetone and will precipitate out[4]. You can filter this salt, wash it with cold acetone, and then regenerate your free base by dissolving the salt in water and basifying with NaOH.

Q: During recrystallization, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. Why is this happening, and how do I salvage it? A: "Oiling out" occurs when the compound becomes supersaturated in the solvent at a temperature that is higher than the compound's melting point in that specific solvent mixture. Instead of crystallizing, it separates as a liquid phase. Solution: Re-dissolve the oil by adding a small amount of the "good" solvent (e.g., Ethanol) and heating. To prevent oiling out upon cooling, you must lower the temperature much more gradually. If it still oils out, your solvent system is likely too poor; switch to a system with a gentler polarity gradient, such as slurrying in Ethanol/Ethyl Acetate[5], and introduce a seed crystal to promote immediate nucleation before the oiling temperature is reached.

Q: My purified 2-Piperazin-1-yl-benzamide turns into a sticky paste after sitting on the bench for a few hours. Is it degrading? A: It is highly unlikely to be degrading that rapidly. The compound is known to be hydroscopic due to the extensive hydrogen-bonding network potential of the primary amide and the secondary amine[3]. Solution: The paste formation is due to the absorption of atmospheric moisture. Always store the purified compound in a tightly sealed vial within a vacuum desiccator containing active silica gel or Drierite[3]. If you need to handle it frequently, consider converting the free base into a stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the compound.

References

  • Google Patents (US 2006/0241123 A1). Substituted piperidine and piperazine derivatives as melanocortin-4 receptor modulators. Retrieved from:[Link]

  • Google Patents (AU684874B2). Heterocyclic compounds for the treatment of cns and cardiovascular disorders.
  • Google Patents (EP 2295432 A1). Process for the preparation of aminobenzimidazole derivatives. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Piperazin-1-yl-benzamide Analog Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-Piperazin-1-yl-benzamide analogs. These structural motifs are highly prevalent in modern drug discovery, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Piperazin-1-yl-benzamide analogs. These structural motifs are highly prevalent in modern drug discovery, particularly in the development of CNS therapeutics and targeted oncology agents[1]. However, the ortho-relationship between the bulky piperazine ring and the benzamide group introduces significant synthetic bottlenecks, including severe steric hindrance, chemoselectivity issues, and catalyst poisoning.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common experimental failures. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each optimization step.

Section 1: Synthesis Strategy & Pathway Selection

Before troubleshooting a failed reaction, ensure you have selected the optimal synthetic pathway for your specific starting materials.

SynthesisTree Start Target: 2-Piperazin-1-yl-benzamide Q1 What is the starting material? Start->Q1 SM1 2-Halo-benzamide Q1->SM1 SM2 2-(Piperazin-1-yl)benzoic acid Q1->SM2 Q2 Halogen Type? SM1->Q2 Path3 Direct Amidation (HATU/DIPEA) SM2->Path3 Path1 SNAr Reaction (Nucleophilic Aromatic Substitution) Q2->Path1 Fluorine/Chlorine (+ EWG) Path2 Buchwald-Hartwig Cross-Coupling Q2->Path2 Bromine/Iodine

Caption: Decision tree for selecting the optimal synthetic pathway for 2-piperazin-1-yl-benzamide analogs.

Section 2: Troubleshooting Direct Amidation

Q: Why am I getting <30% yield when coupling 2-(4-Boc-piperazin-1-yl)benzoic acid with primary amines using standard EDC/HOBt conditions?

A: The failure is caused by the "ortho effect" [2]. The bulky Boc-piperazine group at the ortho position creates massive steric hindrance, forcing the carboxylate group to twist entirely out of the coplanar alignment with the benzene ring[2].

When using EDC, the initial reaction forms an O-acylurea intermediate. Because the incoming amine nucleophile is sterically blocked from attacking the carbonyl, the O-acylurea undergoes a rapid intramolecular rearrangement into a highly stable, unreactive N-acylurea dead-end.

Solution: Switch to a uronium-based coupling reagent like HATU . The mechanism of HATU involves the activation of the carboxylic group to produce an O-acyluronium salt, which is immediately displaced by the HOAt anion to form an active OAt ester[3]. The OAt ester is highly resistant to rearrangement and provides a neighboring-group effect (via the pyridine nitrogen) that actively guides the amine nucleophile to the carbonyl carbon, overcoming the steric bulk.

Quantitative Comparison of Coupling Reagents

Table 1: Efficacy of Coupling Reagents for Ortho-Substituted Benzoic Acids

Coupling ReagentAverage Yield (%)Epimerization RiskReaction TimeByproduct Removal
EDC / HOBt < 30%Moderate24 - 48 hEasy (Water soluble)
T3P 40 - 50%Low24 hEasy (Water washes)
HATU / DIPEA > 85%Very Low2 - 4 hModerate (Requires basic washes)
COMU > 85%Very Low2 - 4 hEasy (Water soluble byproducts)
Self-Validating Protocol: HATU-Mediated Amidation
  • Initialization: Dissolve 2-(4-Boc-piperazin-1-yl)benzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 eq).

    • Validation Check: Spot the mixture on wet pH paper; it must read >9 to ensure complete deprotonation of the sterically hindered carboxylic acid.

  • Activation: Cool the flask to 0 °C and add HATU (1.2 eq) portion-wise.

    • Validation Check: The solution will immediately transition to a distinct yellow/orange color. This visual cue confirms the successful formation of the HOAt active ester.

  • Coupling: Stir at room temperature for 2-4 hours.

    • Validation Check: Monitor by LC-MS. The disappearance of the starting acid ( M−H ) and the appearance of the product mass ( M+H ) validates completion. If a mass of M+134 is observed, the OAt ester has formed but the amine attack is stalling (heating to 40 °C may be required).

HATUMechanism Acid 2-(4-Boc-piperazin-1-yl) benzoic acid Carboxylate Sterically Hindered Carboxylate Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Uronium O-Acyluronium Intermediate (Highly Reactive) Carboxylate->Uronium Nucleophilic Attack HATU HATU Reagent HATU->Uronium ActiveEster OAt Active Ester (Resistant to Rearrangement) Uronium->ActiveEster HOAt Displacement HOAt HOAt Anion HOAt->ActiveEster Product 2-Piperazin-1-yl-benzamide ActiveEster->Product Amidation Amine Amine Nucleophile Amine->Product

Caption: Mechanistic pathway of HATU-mediated amidation overcoming ortho-steric hindrance.

Section 3: Troubleshooting Cross-Coupling & SNAr

Q: During the Buchwald-Hartwig amination of 2-bromobenzamide with Boc-piperazine, my reaction stalls at 50% conversion and a black precipitate forms. What is happening?

A: The black precipitate is "Palladium Black," indicating catalyst death. In ortho-substituted benzamides, the primary/secondary amide group can act as a competing bidentate ligand. It coordinates to the active Pd(0) or Pd(II) center, forming a highly stable, unreactive palladacycle. This pulls the palladium out of the catalytic cycle (catalyst poisoning).

Solution: You must use highly bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos . The massive steric profile of BrettPhos prevents the off-target coordination of the ortho-amide group. Furthermore, the rate-limiting step of the Pd-BrettPhos catalytic system is oxidative addition, whereas RuPhos favors reductive elimination, making them ideal for forcing the catalytic cycle forward in sterically hindered substrates[4].

Self-Validating Protocol: Buchwald-Hartwig Amination with BrettPhos
  • Preparation: In an oven-dried Schlenk flask, combine 2-bromobenzamide (1.0 eq), Boc-piperazine (1.2 eq), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

  • Deoxygenation: Evacuate the flask and backfill with dry N2 three times.

    • Validation Check: This rigorous deoxygenation is critical. If oxygen is present, the phosphine ligand will oxidize to a phosphine oxide, failing to stabilize the Pd, resulting in immediate Pd black precipitation upon heating.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Heat to 90 °C for 12 hours.

    • Validation Check: The reaction mixture should transition from a heterogeneous suspension to a dark, homogeneous solution as the active Pd(0)-BrettPhos species forms. Monitor via GC-MS; the complete disappearance of the 2-bromobenzamide peak validates successful oxidative addition and cross-coupling.

Q: In the SNAr approach (reacting 2-fluorobenzamide with piperazine), I observe significant formation of a dimeric byproduct. How can I prevent this?

A: Unprotected piperazine is a highly symmetrical, bifunctional diamine. Once the first nitrogen undergoes the SNAr reaction to form the mono-arylated product, the second nitrogen remains highly nucleophilic and will attack another molecule of 2-fluorobenzamide, leading to di-arylation (1,4-bis(2-carbamoylphenyl)piperazine).

Solution: Never use unprotected piperazine for stoichiometric SNAr unless using a massive excess (10+ equivalents) of piperazine. Instead, use mono-protected 1-Boc-piperazine . The Boc group eliminates the nucleophilicity of the second nitrogen. After the SNAr reaction is complete, the Boc group can be quantitatively removed using 4M HCl in Dioxane or TFA/DCM.

Sources

Optimization

preventing oxidation of 2-Piperazin-1-yl-benzamide during long-term storage

Welcome to the Technical Support Center for the formulation, handling, and long-term storage of 2-Piperazin-1-yl-benzamide . This guide is designed for researchers, analytical scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation, handling, and long-term storage of 2-Piperazin-1-yl-benzamide . This guide is designed for researchers, analytical scientists, and drug development professionals. It bypasses basic handling instructions to focus strictly on the mechanistic causes of oxidative degradation and provides self-validating, field-proven protocols to ensure structural integrity over time.

Part 1: Mechanistic FAQs – The Chemistry of Piperazine Degradation

Q1: Why is 2-Piperazin-1-yl-benzamide highly susceptible to oxidation during long-term storage? A1: The susceptibility is localized to the piperazine ring, which is a saturated heterocyclic secondary amine. The nitrogen atoms in the ring possess lone pairs of electrons that make the compound highly basic and reactive toward atmospheric oxygen[1]. Mechanistically, secondary amines undergo peroxide-mediated oxidation or metal-catalyzed autoxidation. This initially forms a hydroxylamine intermediate, which can subsequently oxidize into nitrones or trigger oxidative ring cleavage[2][3][4]. The benzamide moiety remains relatively stable; therefore, stabilization strategies must target the piperazine nitrogen.

Q2: How do trace excipients or standard laboratory solvents contribute to this degradation? A2: Many common pharmaceutical excipients and solvents (like ethers or polysorbates) contain trace levels of hydroperoxides or transition metals (e.g., Fe³⁺, Cu²⁺). These trace metals initiate Fenton-like autoxidation cascades, converting triplet oxygen into highly reactive superoxide or hydroxyl radicals that aggressively attack the piperazine ring[2].

OxidationMechanisms Parent 2-Piperazin-1-yl-benzamide (Secondary Amine) Peroxide Peroxide-Mediated Oxidation Parent->Peroxide + H2O2 / Excipients Metal Trace Metal Catalysis (Fenton Autoxidation) Parent->Metal + O2 / Fe3+ Hydroxylamine Hydroxylamine Intermediate Peroxide->Hydroxylamine Metal->Hydroxylamine Cleavage Ring Cleavage Metal->Cleavage Radical Attack Nitrone Nitrone Degradant Hydroxylamine->Nitrone Further Oxidation

Logical relationship of 2-Piperazin-1-yl-benzamide oxidation pathways.

Part 2: Diagnostic Troubleshooting Guide

When working with piperazine derivatives, visual and analytical cues can help diagnose specific storage failures. Use the following matrix to troubleshoot compromised batches[5].

Symptom / ObservationAnalytical ConfirmationRoot CauseRecommended Solution
Yellow/Brown Discoloration UV-Vis shift; Appearance of polar peaks in HPLC.Advanced autoxidation of the piperazine ring to nitrones.Discard batch. Implement strict N₂/Argon purging for future storage[1].
New Early-Eluting HPLC Peaks LC-MS confirms +16 Da (N-oxide) or +14 Da (Nitrone) mass shifts.Peroxide-mediated oxidation from solvent impurities[2][4].Switch to peroxide-free solvents; add 0.05% BHT as an antioxidant scavenger.
Inconsistent Assay Potency High variability between aliquots of the same batch.Moisture ingress causing localized hydrolysis or metal catalysis.Store at 2-8°C with desiccants; add 0.01% EDTA to formulation[1].

Part 3: Self-Validating Experimental Protocols

To ensure the scientific integrity of your storage and testing workflows, do not rely on passive storage. The following protocols are designed as self-validating systems , meaning the success of the protocol is quantitatively proven before the compound is committed to long-term storage.

Protocol A: Inert Atmosphere Formulation & Storage Preparation

This protocol mitigates both autoxidation and metal-catalyzed degradation prior to storage.

  • Solvent Degassing:

    • Action: Sparge all formulation solvents with high-purity Argon for 30 minutes.

    • Causality: Dissolved oxygen acts as the primary electron acceptor in autoxidation. Sparging physically displaces O₂ from the liquid matrix.

    • Self-Validation: Use a dissolved oxygen (DO) probe to confirm O₂ levels are strictly <0.5 ppm before introducing the 2-Piperazin-1-yl-benzamide.

  • Antioxidant & Chelator Addition:

    • Action: Add 0.01% w/v EDTA and 0.05% w/v Butylated Hydroxytoluene (BHT) to the solution.

    • Causality: EDTA sequesters trace transition metals (Fe³⁺, Cu²⁺) to prevent Fenton-like radical generation, while BHT quenches any free radicals that do form[2][5].

    • Self-Validation: Spike a 1 mL test aliquot with 10 ppm Fe³⁺. The absence of an immediate color change validates the chelator's efficacy.

  • Headspace Purging and Hermetic Sealing:

    • Action: Aliquot the solution into amber glass vials. Purge the headspace with Argon for 15 seconds, then immediately seal with PTFE-lined silicone septa.

    • Causality: Ambient light initiates photo-oxidative degradation, and air ingress replenishes oxygen. Amber glass and PTFE septa block UV energy and gas exchange[5].

    • Self-Validation: Submerge a sealed dummy vial in a vacuum desiccator water bath. The absence of escaping bubbles under vacuum confirms hermetic seal integrity.

Protocol B: ICH Q1A(R2) Compliant Stability-Indicating Analysis

This protocol ensures your analytical method can accurately detect piperazine degradation over time.

  • Forced Degradation (Stress Testing):

    • Action: Expose a 1 mg/mL sample of the compound to 3% H₂O₂ at 60°C for 24 hours prior to HPLC method validation.

    • Causality: Stress testing artificially accelerates oxidation, generating the exact predictive degradant profiles (e.g., hydroxylamines and nitrones) that will naturally occur over years of storage[6].

    • Self-Validation: The chromatographic resolution ( Rs​ ) between the parent 2-Piperazin-1-yl-benzamide peak and the closest oxidative degradant peak must be >1.5 (baseline resolution).

  • Gradient Elution & Mass Balance Calculation:

    • Action: Utilize a reverse-phase HPLC gradient starting with a high aqueous mobile phase (e.g., 95% Water/0.1% TFA).

    • Causality: Oxidation products of piperazines (N-oxides) are significantly more polar than the parent compound. A high-aqueous start ensures these early-eluting polar degradants are retained and separated rather than lost in the solvent front[5].

    • Self-Validation: Calculate the mass balance by summing the area of all peaks in the degraded sample. The total area must remain within 98-102% of the un-stressed standard, proving no degradants are "hiding" in the column or eluting invisibly.

StabilityWorkflow Start Compound Synthesis Prep Degassing & Argon Purge Start->Prep Seal Seal in Amber Vials Prep->Seal Store Storage at 2-8°C (ICH Q1A) Seal->Store Test Stability-Indicating HPLC Store->Test 0,3,6,12 Mo Validate Mass Balance Validation Test->Validate Validate->Store Pass (>98%)

Step-by-step workflow for the preparation, storage, and validation of stability.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation rates of piperazine derivatives under various ICH Q1A(R2) storage conditions. Note the severe impact of ambient temperatures on the secondary amine structure[1][6][7].

Storage ConditionTimeframeActive Compound Remaining (%)Primary Degradant Profile
Room Temp (20°C, Ambient Air) 6 Months< 50%Nitrones / N-oxides
Accelerated (40°C / 75% RH) 6 Months70 - 80%Hydroxylamines
Refrigerated (2-8°C, N₂ Purged) 12 Months> 95%Trace N-oxides
Frozen (-20°C, Dark) 12 Months> 99%None detected

Note: For backlog situations or long-term archiving, 2-Piperazin-1-yl-benzamide should strictly be kept frozen or refrigerated to prevent the loss of the parent compound[7].

References

  • What are the stability conditions of piperazine? - Blog - Biosynce Biosynce[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC)[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH)[Link]

  • Oxidation of Secondary and Primary Amines Al-Mustansiriyah University[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H₂O₂ The Journal of Organic Chemistry (ACS Publications)[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood National Center for Biotechnology Information (PubMed)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Piperazin-1-yl-benzamide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical, Gaussian peak is paramount for a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical, Gaussian peak is paramount for accurate quantification and robust method development. This guide is designed to provide a logical, in-depth approach to diagnosing and resolving peak tailing issues specifically for basic compounds like 2-Piperazin-1-yl-benzamide.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 2-Piperazin-1-yl-benzamide. What's the most likely cause?

The most common cause of peak tailing for basic compounds like 2-Piperazin-1-yl-benzamide in reversed-phase HPLC is secondary ionic interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[1][2]

The Causality Explained:

  • Analyte Chemistry : 2-Piperazin-1-yl-benzamide contains a piperazine ring, which is basic. The two nitrogen atoms in the piperazine ring have pKa values, with the first (most basic) being around 9.7 and the second around 5.3.[3] At typical reversed-phase pH ranges (pH 2-7), the piperazine ring will be protonated, carrying a positive charge (Analyte-H+).

  • Column Chemistry : Standard silica-based columns (like C18) are manufactured from silica particles. The surface of this silica naturally has silanol groups (Si-OH).[2] During the bonding process to create the C18 phase, not all these silanols can be covered due to steric hindrance, leaving some "residual" or "free" silanols.[4]

  • The Interaction : These residual silanols are acidic, with a pKa of roughly 3.8-4.2.[5] When the mobile phase pH is above ~4, these silanols deprotonate and become negatively charged (Si-O-). The positively charged analyte molecule is then strongly attracted to these negatively charged sites on the stationary phase.[1][2] This strong, secondary ionic interaction, in addition to the primary hydrophobic interaction with the C18 chains, results in delayed elution for a portion of the analyte molecules, causing the characteristic peak tail.

dot graph "Silanol_Interaction_Mechanism" { layout="dot"; rankdir="LR"; splines="ortho"; node [shape="plaintext", fontname="Arial", fontsize=11]; subgraph "cluster_0" { label="HPLC Column Particle"; bgcolor="#F1F3F4"; fontcolor="#202124"; "SilicaSurface" [label="Silica Surface"]; "C18" [label="C18 Chains\n(Primary Hydrophobic Interaction)"]; "Silanol" [label=< Residual Silanol Site (Si-O-) Negatively Charged >]; "SilicaSurface" -> "C18" [style=invis]; "SilicaSurface" -> "Silanol" [style=invis]; } subgraph "cluster_1" { label="Mobile Phase"; bgcolor="#FFFFFF"; "Analyte" [label=< 2-Piperazin-1-yl-benzamide (Analyte-H+) Positively Charged >]; } "Analyte" -> "Silanol" [dir="both", color="#EA4335", penwidth=2, label=" Strong Ionic Attraction\n (Secondary Interaction)\n CAUSES PEAK TAILING"]; "Analyte" -> "C18" [style=dashed, color="#5F6368", label=" Hydrophobic Interaction\n (Desired Retention)"]; } etad

Mechanism of secondary silanol interaction causing peak tailing.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing peak tailing, follow this logical workflow to diagnose and resolve the issue. Start with the easiest and most impactful adjustments first (Mobile Phase) before considering changes to the hardware (Column).

dot graph "Troubleshooting_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Start: Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Optimize Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Add a Competing Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Evaluate HPLC Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Step 5: Check for Extra-Column Effects", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Resolved: Symmetrical Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Step1; Step1 -> Step2 [label="If tailing persists"]; Step2 -> Step3 [label="If tailing persists"]; Step3 -> Step4 [label="If tailing persists"]; Step4 -> Step5 [label="If tailing persists"]; Step1 -> End [label="If resolved"]; Step2 -> End [label="If resolved"]; Step3 -> End [label="If resolved"]; Step4 -> End [label="If resolved"]; Step5 -> End [label="If resolved"]; } etad

Logical workflow for troubleshooting HPLC peak tailing.
Q2: Step 1 - How exactly does adjusting mobile phase pH improve the peak shape?

Adjusting the mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[6][7] The goal is to operate at a pH where either the analyte or the silanol groups (preferably both) are in a single, neutral state.

The Causality Explained:

  • Low pH (e.g., pH 2.5 - 3.0): This is the most common and effective strategy. At a pH well below the silanol pKa (~3.8), the vast majority of silanol groups will be protonated (Si-OH) and therefore electrically neutral.[5][8] This eliminates the negative charge on the stationary phase, preventing the secondary ionic interaction that causes tailing.[1] While your analyte will be fully protonated (positively charged), the absence of a negative site on the silica surface minimizes the unwanted attraction.

  • High pH (e.g., pH > 8): This is an alternative strategy. At a pH well above the analyte's pKa, the 2-Piperazin-1-yl-benzamide molecule will be in its neutral, free-base form. This eliminates the positive charge on the analyte, preventing it from interacting with the now-deprotonated (negatively charged) silanol groups. Caution: This approach requires a pH-stable column, as traditional silica-based columns will rapidly degrade at a pH above 7.5-8.[7][9]

pH Range2-Piperazin-1-yl-benzamide (pKa ~9.7)Residual Silanols (pKa ~3.8-4.2)Primary InteractionExpected Peak Shape
pH < 3.0 Protonated (Cationic) Neutral No Ionic Interaction Good (Recommended)
pH 4.0 - 7.0Protonated (Cationic)Deprotonated (Anionic)Strong Ionic InteractionPoor (Severe Tailing)
pH > 10.0 Neutral Deprotonated (Anionic) No Ionic Interaction Good (Column must be pH-stable)
Q3: Step 2 - I've adjusted the pH to 2.8, but still see some tailing. How can buffer selection help?

While pH sets the stage, the buffer is critical for maintaining that pH consistently and can also help shield the analyte from residual silanol interactions.

The Causality Explained:

  • Buffer Capacity: A buffer's job is to resist changes in pH. A concentration of 10-25 mM is typically sufficient to maintain a stable pH environment across the column, ensuring consistent ionization states for both the analyte and any silanols.[8]

  • Ionic Shielding: The buffer ions themselves (e.g., phosphate, formate) can interact with and "mask" the charged silanol sites, effectively shielding the analyte from these secondary interaction points. Increasing the buffer concentration (e.g., up to 50 mM) can enhance this shielding effect and further improve peak shape, though be mindful of potential precipitation with high percentages of organic solvent.

Q4: Step 3 - What is a "competing base" like triethylamine (TEA) and should I use it?

A competing base is a mobile phase additive that is itself a basic compound and serves to block the active silanol sites. Triethylamine (TEA) is a classic example.

The Causality Explained:

TEA is a small amine that, at low pH, becomes protonated (TEA-H+). It has a strong affinity for the deprotonated silanol sites (Si-O-) and will preferentially bind to them.[8][10] This effectively "saturates" the sites that would otherwise cause tailing, allowing your analyte to pass through with minimal secondary interaction.[11]

  • When to Use It: This approach is often effective but is generally considered a "fix" for older columns or less-than-optimal methods.[10] Modern, high-purity silica columns often do not require it.

  • Drawbacks: TEA can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[8] It can also cause baseline noise and is not ideal for LC-MS applications due to ion suppression.[10] A typical concentration is 0.05-0.1% (v/v) added to the mobile phase.

Q5: Step 4 - Could my column be the problem? What makes a column "good" for basic compounds?

Yes, the column is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.[4] If mobile phase optimization doesn't solve the problem, the column chemistry is the next logical place to investigate.

The Causality Explained:

The key is to minimize the number and activity of surface silanol groups.[12]

  • High-Purity Silica (Type B): Modern columns are made from "Type B" silica, which has significantly lower metal contamination.[13] Metal impurities (like iron or aluminum) near a silanol group increase its acidity, making it more likely to interact with basic analytes.[5] Using a column based on high-purity silica is a fundamental requirement.

  • End-Capping: After the C18 chains are bonded to the silica, manufacturers perform an "end-capping" step, where a small silylating reagent (like trimethylsilane) is used to react with and cover many of the remaining free silanols.[12][13] A column with thorough, state-of-the-art end-capping will show significantly better peak shape for bases.

  • Polar-Embedded Phases: Some columns have a polar group (like an amide or carbamate) embedded within the C18 chain.[14] This polar group can interact with nearby silanols via hydrogen bonding, effectively shielding them from your analyte.[12] These columns often provide excellent peak shape for basic compounds.

Column TechnologyMechanism for Reducing TailingSuitability for 2-Piperazin-1-yl-benzamide
Standard End-Capped (High Purity Silica) Reduces the number of accessible silanol groups.Good (Standard Choice)
Polar-Embedded Phase Shields silanol groups via internal hydrogen bonding.Excellent
Hybrid Particle (e.g., BEH) Combines silica and polymer, resulting in fewer and less active surface silanols.Excellent
Old Generation (Type A Silica) High silanol activity and metal content.Poor (Likely to cause tailing)

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for achieving a symmetrical peak shape for 2-Piperazin-1-yl-benzamide.

Objective: To develop a reversed-phase HPLC method with good peak symmetry (Tailing Factor < 1.5).

1. Materials:

  • HPLC system with UV detector
  • High-purity (Type B), end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
  • HPLC-grade Acetonitrile (ACN) and Water
  • Formic Acid (or Phosphoric Acid)
  • Ammonium Formate (or Potassium Phosphate)

2. Mobile Phase Preparation (Target pH 3.0): a. Aqueous Component (Buffer): i. To approximately 900 mL of HPLC-grade water, add Ammonium Formate to a final concentration of 20 mM. ii. Adjust the pH to 3.0 ± 0.05 using Formic Acid. iii. Bring the final volume to 1000 mL with water. iv. Filter through a 0.22 µm membrane filter. b. Organic Component: HPLC-grade Acetonitrile.

3. Chromatographic Conditions:

  • Column: High-purity, end-capped C18 (4.6 x 150 mm, 3.5 µm)
  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0
  • Mobile Phase B: Acetonitrile
  • Gradient: 10% to 70% B over 15 minutes (adjust as needed for retention)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: Scan for maxima (e.g., start at 254 nm)
  • Injection Volume: 5 µL
  • Sample Diluent: 50:50 Acetonitrile/Water

4. Analysis and Optimization: a. Inject the sample and evaluate the peak shape. b. If minor tailing persists, incrementally increase the buffer concentration in Mobile Phase A to 30 mM or 40 mM and re-evaluate. c. If retention is inadequate, adjust the gradient slope or starting/ending percentages. The core principle is to maintain the low pH and adequate buffering while optimizing the organic content for elution.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • El-Gindy, A. (2003). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • MicroSolv. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Chrom Tech, Inc. (2025).
  • HPLC-Today. (2020). TO ADD OR NOT TO ADD.
  • Welch Materials. (2025).
  • LCGC. (2019).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Element.
  • PharmaCores. (2025). HPLC Column Guide (Part 1)
  • Moravek, Inc. (2024).
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Optimization

overcoming poor cellular uptake of 2-Piperazin-1-yl-benzamide

Technical Support Center: Overcoming Poor Cellular Uptake of 2-Piperazin-1-yl-benzamide Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro and in vivo efficacy of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Cellular Uptake of 2-Piperazin-1-yl-benzamide

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro and in vivo efficacy of 2-Piperazin-1-yl-benzamide derivatives. While this scaffold is highly valuable for targeting GPCRs and kinases, its physicochemical properties inherently restrict membrane permeability. This guide deconstructs the biophysical barriers to cellular uptake and provides field-validated troubleshooting strategies, ranging from chemical prodrug masking to advanced nanoparticle formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 2-Piperazin-1-yl-benzamide exhibit near-zero intracellular accumulation despite excellent aqueous solubility? A1: The root cause is the high basicity of the unsubstituted secondary amine in the piperazine ring. The pKa of the piperazine secondary amine is approximately 9.73 [1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 99% of the compound exists in a protonated, positively charged state. While this cationic state confers excellent aqueous solubility, it prevents the molecule from partitioning into the hydrophobic core of the cellular lipid bilayer, effectively halting passive diffusion.

Q2: I cannot permanently alter the chemical structure because the free secondary amine is required for target binding. What are my options? A2: If the pharmacophore strictly requires the free amine for target engagement, you must utilize a Prodrug Strategy or a Formulation Strategy .

  • Prodrugs: You can transiently mask the amine using bioreversible groups (e.g., N-acylation or simple carbamates) [2]. This neutralizes the positive charge, lowering the pKa and increasing lipophilicity (LogP) to permit passive diffusion. Once inside the cell, ubiquitous intracellular esterases or amidases cleave the promoiety, releasing the active 2-Piperazin-1-yl-benzamide [3].

  • Formulation: If chemical modification is entirely off the table, encapsulate the compound in Lipid Nanoparticles (LNPs) or liposomes. This shifts the cellular entry mechanism from passive diffusion to endocytosis.

Q3: Can I simply increase the pH of my cell culture media to 8.5 to increase the unionized fraction of the drug? A3: No. While a higher pH would theoretically increase the unionized (permeable) fraction of the piperazine ring, altering the assay pH beyond physiological norms (7.2–7.4) introduces severe confounding variables. High pH causes membrane destabilization, alters cellular metabolism, and induces cytotoxicity, rendering any resulting pharmacological data artifactual and untrustworthy.

Part 2: Quantitative Data & Physicochemical Profiling

To select the correct remediation strategy, it is critical to compare the biophysical parameters of the unmodified compound against engineered solutions.

Strategy / Compound StateEstimated pKa (Basic)% Ionized at pH 7.4LogP (Lipophilicity)Primary Cellular Entry MechanismRelative Permeability
Unmodified 2-Piperazin-1-yl-benzamide ~9.73>99% (Cationic)Low (< 1.0)Passive Diffusion (Restricted)Very Low
N-Acetyl Prodrug Modification Non-basic~0% (Neutral)Moderate (2.0 - 3.0)Passive Diffusion (Unrestricted)High
Liposomal Encapsulation N/A (Shielded)N/A (Shielded)High (Lipid Shell)Clathrin-mediated EndocytosisVery High

Part 3: Workflow Visualization

The following decision matrix outlines the logical progression for overcoming the permeability barrier of piperazine-containing scaffolds.

UptakeTroubleshooting Start Poor Cellular Uptake 2-Piperazin-1-yl-benzamide Decision1 Can the chemical structure be transiently modified? Start->Decision1 Prodrug Chemical Modification (Prodrug Strategy) Decision1->Prodrug Yes Formulation Formulation Strategy (Liposomal Encapsulation) Decision1->Formulation No Mech1 Mask secondary amine (N-acylation/carbamate) Prodrug->Mech1 Mech2 Encapsulate compound within aqueous core of lipid bilayer Formulation->Mech2 Outcome1 Increased passive diffusion via neutralized charge & higher LogP Mech1->Outcome1 Outcome2 Cellular entry via Endocytosis pathways Mech2->Outcome2

Figure 1: Decision matrix for overcoming piperazine-induced permeability barriers.

Part 4: Validated Experimental Protocols

Protocol A: Liposomal Encapsulation via Thin-Film Hydration

If you cannot synthesize a prodrug, liposomal encapsulation is the most reliable method to force cellular uptake of the hydrophilic 2-Piperazin-1-yl-benzamide.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (Molar ratio 70:30).

  • Chloroform (Organic solvent).

  • 2-Piperazin-1-yl-benzamide dissolved in PBS (pH 7.4) at 5 mg/mL.

Step-by-Step Methodology:

  • Lipid Dissolution: Dissolve DSPC and Cholesterol in 5 mL of chloroform in a round-bottom flask.

    • Mechanistic Rationale: Chloroform ensures complete, molecular-level mixing of the lipids, preventing phase separation during film formation.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under a vacuum at 45°C for 1 hour until a dry, translucent lipid film forms on the flask walls.

    • Mechanistic Rationale: Creating a thin film maximizes the lipid surface area, which is critical for efficient and uniform hydration in the next step.

  • Hydration & Drug Loading: Add 2 mL of the 2-Piperazin-1-yl-benzamide/PBS solution to the flask. Rotate at 60°C (above the phase transition temperature of DSPC) for 45 minutes.

    • Mechanistic Rationale: As the lipids hydrate and self-assemble into bilayers, the water-soluble drug is passively trapped within the aqueous core of the resulting multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane 15 times.

    • Mechanistic Rationale: Extrusion applies shear force to break down large, heterogeneous MLVs into uniform Small Unilamellar Vesicles (SUVs) (~100 nm). This specific size is optimal for cellular uptake via clathrin-mediated endocytosis.

  • Purification: Dialyze the extruded liposomes against empty PBS for 24 hours (10 kDa MWCO) to remove unencapsulated free drug.

Protocol B: Bioreversible Masking (N-Acylation Prodrug Synthesis)

For medicinal chemists, converting the secondary amine to an amide is a standard approach to bypass permeability issues [2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 2-Piperazin-1-yl-benzamide in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA).

    • Mechanistic Rationale: TEA acts as a proton scavenger. It deprotonates the piperazine secondary amine, ensuring it acts as a strong nucleophile for the subsequent acylation.

  • Acylation: Dropwise add 1.1 eq of Acetyl Chloride at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Mechanistic Rationale: The low temperature controls the exothermic reaction rate, preventing unwanted side reactions or degradation of the benzamide moiety.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

    • Mechanistic Rationale: The resulting N-acetyl prodrug is now neutral at physiological pH. When applied to cells, it will passively diffuse across the lipid bilayer and rely on intracellular amidases to slowly hydrolyze the amide bond, releasing the active parent compound.

Part 5: References

  • Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology.

  • Prodrugs for Amines. PMC - NIH.

  • Current and Emerging Prodrug Strategies. ResearchGate.

Reference Data & Comparative Studies

Validation

2-Piperazin-1-yl-benzamide vs 3-piperazin-1-yl-benzamide biological activity

An in-depth comparative analysis of 2-Piperazin-1-yl-benzamide (ortho-substituted) and 3-piperazin-1-yl-benzamide (meta-substituted) reveals how subtle positional isomerism dictates profound shifts in pharmacodynamic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-Piperazin-1-yl-benzamide (ortho-substituted) and 3-piperazin-1-yl-benzamide (meta-substituted) reveals how subtle positional isomerism dictates profound shifts in pharmacodynamic profiles. As privileged scaffolds in medicinal chemistry, both isomers serve as foundational building blocks for hit-to-lead optimization. However, their distinct spatial geometries drive them toward entirely different biological targets—ranging from "DFG-out" kinase conformations to specific G-protein-coupled receptors (GPCRs).

This guide provides a rigorous structural, biological, and experimental comparison of these two isomers to guide researchers in rational drug design.

Mechanistic & Structural Divergence

The core difference between these two scaffolds lies in their conformational freedom and the resulting binding trajectories of the basic piperazine nitrogen.

  • 2-Piperazin-1-yl-benzamide (Ortho-Isomer): The proximity of the bulky piperazine ring to the benzamide carbonyl induces significant steric hindrance. This clash forces the molecule out of planarity, resulting in a twisted conformation. This unique 3D architecture is highly advantageous for accessing deep, hydrophobic allosteric pockets. For instance, in Anaplastic Lymphoma Kinase (ALK) inhibitors like TAE684, the ortho-piperazinylbenzamide functionality perfectly exploits the allosteric pocket exposed during the inactive "DFG-out" kinase conformation[1]. Additionally, this twisted geometry is a recognized pharmacophore for Melanocortin-4 receptor (MC-4R) modulators targeting metabolic disorders[2].

  • 3-Piperazin-1-yl-benzamide (Meta-Isomer): Shifting the piperazine ring to the meta position relieves the steric clash with the amide group, allowing the scaffold to adopt a more extended, planar-like conformation. This linear trajectory is optimal for surface-exposed binding grooves or linear pocket channels. Consequently, the meta-isomer is heavily featured in inhibitors targeting TrkA and ROS1 kinases (e.g., indazole-based derivatives for neuroblastoma)[3], as well as in highly selective 5-HT1A receptor agonists where the extended piperazine projects into the extracellular loops of the receptor[4].

G A Piperazinylbenzamide Scaffold B 2-Piperazin-1-yl-benzamide (Ortho-Substitution) A->B C 3-Piperazin-1-yl-benzamide (Meta-Substitution) A->C D Steric Clash / Twisted Conformation Accesses 'DFG-out' Pockets B->D E Extended Conformation Linear Binding Trajectory C->E F ALK Kinase Inhibitors (e.g., TAE684 analogs) D->F G MC-4R Modulators (Obesity/Metabolic) D->G H TrkA / ROS1 Inhibitors (Neuroblastoma) E->H I 5-HT1A Agonists (CNS Disorders) E->I

Piperazinylbenzamide positional isomerism dictating target selectivity and binding mode.

Comparative Biological Activity

The table below summarizes the divergent biological profiles of derivatives built upon these two scaffolds, highlighting representative experimental data from literature.

Parameter2-Piperazin-1-yl-benzamide (Ortho)3-Piperazin-1-yl-benzamide (Meta)
Primary Kinase Targets ALK, Aurora Kinases[1]TrkA, TrkB, TrkC, ROS1[3]
Kinase Binding Mode "DFG-out" allosteric pocket access"DFG-in" / Linear ATP-hinge binding
Primary GPCR Targets Melanocortin-4 Receptor (MC-4R)[2]5-HT1A Receptor[4]
Representative Potency ALK IC50: ~3 nM (TAE684 analogs)[1]TrkA IC50: <10 nM (Indazole analogs)[3]
GPCR Affinity MC-4R EC50: ~2.1 nM (Agonists)[5]5-HT1A IC50: 0.09 - 4.7 nM[4]
Physicochemical Impact Lower aqueous solubility (twisted lipophilicity)Higher relative solubility (extended polarity)

Experimental Methodologies

To objectively evaluate the biological activity of these isomers, researchers must employ highly specific, self-validating assay systems. The following protocols detail the optimal workflows for assessing both kinase inhibition and GPCR modulation.

Protocol A: TR-FRET Kinase Assay (ALK vs. TrkA Evaluation)

Causality Check: Piperazinylbenzamides, particularly those conjugated to larger aromatic systems, can exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby ensuring high-fidelity IC50 calculations.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant ALK or TrkA enzyme to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 2-piperazinyl and 3-piperazinyl derivatives in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the diluted kinase to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-binding (critical for "DFG-out" binders like the ortho-isomer which often exhibit slow-binding kinetics).

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide (50 nM final) and ATP (at the specific Km for each kinase: ~20 µM for ALK, ~50 µM for TrkA).

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 1 hour.

  • Readout & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Self-Validation: Include Staurosporine as a pan-kinase positive control to verify assay dynamic range.

Protocol B: [35S]GTPγS Binding Assay (GPCR Functional Profiling)

Causality Check: While radioligand binding assays determine affinity (Ki), they cannot distinguish between agonists and antagonists. Because shifting from an ortho to a meta substitution can completely invert a molecule's functional profile at GPCRs (e.g., 5-HT1A), the [35S]GTPγS assay is strictly required to measure actual G-protein activation.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT1A or MC-4R. Resuspend in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 10 µM of the piperazinylbenzamide test compound, and 0.1 nM [35S]GTPγS (1250 Ci/mmol) in a total volume of 200 µL.

  • Incubation: Incubate the mixture for 30 minutes at 30°C. The meta-isomer (3-piperazinyl) typically acts as a strong agonist at 5-HT1A, promoting the exchange of GDP for the radiolabeled [35S]GTPγS[4].

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in water) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity using a MicroBeta counter. Self-Validation: Use 10 µM unlabeled GTPγS to define non-specific binding, ensuring the signal window represents true receptor-mediated G-protein coupling.

Workflow Step1 Compound Library Prep Isomer Separation Step2 TR-FRET Kinase Assay (ALK vs TrkA) Step1->Step2 Kinase Targets Step3 [35S]GTPγS Assay (GPCR Activation) Step1->Step3 GPCR Targets Step4 SAR Profiling & Hit-to-Lead Step2->Step4 Step3->Step4

Experimental workflow for evaluating piperazinylbenzamide isomer biological activity.

Summary for Drug Developers

When selecting between these scaffolds for library generation:

  • Choose 2-Piperazin-1-yl-benzamide when targeting kinases that require allosteric pocket penetration (e.g., ALK, Aurora) or when developing MC-4R modulators. Be prepared to manage its slightly lower aqueous solubility caused by the twisted conformation.

  • Choose 3-piperazin-1-yl-benzamide when targeting kinases with linear hinge-binding requirements (e.g., TrkA, ROS1) or when designing CNS-active agents targeting serotonin receptors. Its extended conformation generally yields improved ligand efficiency in surface-exposed pockets.

Sources

Comparative

High-Field vs. Benchtop NMR Spectroscopy for the Validation of 2-Piperazin-1-yl-benzamide: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, validating the structural integrity of key building blocks is a non-negotiable quality control step. 2-Piperazin-1-yl-benzamide (CAS: 179480-81...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, validating the structural integrity of key building blocks is a non-negotiable quality control step. 2-Piperazin-1-yl-benzamide (CAS: 179480-81-0) is a highly valued synthetic intermediate, extensively utilized as a core scaffold for developing[1].

Traditionally, Nuclear Magnetic Resonance (NMR) validation required expensive, high-maintenance superconducting high-field spectrometers. However, the advent of compact, permanent-magnet benchtop NMR has disrupted this paradigm. This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against Benchtop NMR (80 MHz) for the routine validation of 2-Piperazin-1-yl-benzamide, providing a self-validating experimental protocol for your laboratory.

The Physics of Validation: Resolution vs. Accessibility

The core distinction between high-field and benchtop NMR spectrometers lies in their magnetic field strength, which dictates both sensitivity and spectral dispersion.

  • High-Field NMR (≥400 MHz): Utilizes superconducting magnets. At these field strengths, the difference in Larmor precession frequencies ( Δν ) between coupled protons is significantly larger than their scalar coupling constants ( J ). This condition ( Δν≫J ) produces clean, [2] where the n+1 splitting rule applies perfectly, making de novo structural elucidation straightforward.

  • Benchtop NMR (60–100 MHz): Utilizes compact permanent magnets. Because the operating frequency is lower, Δν approaches J . This results in [2] characterized by "roof effects" and complex overlapping multiplets. While fine J -couplings may be obscured, the overall chemical shift integrals remain intact, making it highly effective for targeted purity screening and[3].

NMR_Validation_Workflow Start 2-Piperazin-1-yl-benzamide Batch Synthesis Prep Sample Preparation Dissolve in DMSO-d6 + 0.05% TMS Add Maleic Acid (qNMR Standard) Start->Prep Split Prep->Split HF_NMR High-Field NMR (400 MHz) First-Order Spectra (Δv >> J) High Sensitivity Split->HF_NMR Detailed Elucidation BT_NMR Benchtop NMR (80 MHz) Second-Order Spectra (Δv ≈ J) Rapid In-Line Screening Split->BT_NMR Routine QC Process Data Processing Fourier Transform & Phase Correction Exponential Apodization (LB=0.3 Hz) HF_NMR->Process BT_NMR->Process Analyze Spectral Analysis Integrate Aromatic (7.0-7.8 ppm) Integrate Piperazine (2.8-3.2 ppm) Process->Analyze Validate Validation Complete Purity & Structure Confirmed Analyze->Validate

Workflow comparing High-Field and Benchtop NMR for 2-Piperazin-1-yl-benzamide validation.

Comparative Spectral Performance Data

When validating 2-Piperazin-1-yl-benzamide, the spectral behavior of its aromatic and aliphatic protons varies drastically depending on the instrument's field strength. The table below summarizes the expected 1 H NMR features.

Spectral FeatureExpected Chemical Shift (ppm)High-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Amide (-CONH₂) 7.50 - 8.00Two distinct broad singlets (due to restricted C-N rotation making protons diastereotopic)Broad overlapping hump; difficult to integrate accurately
Aromatic (C₆H₄) 7.00 - 7.80Distinct doublets and triplets (First-order splitting, Δν≫J )Complex overlapping multiplet (Second-order effects, Δν≈J )
Piperazine (N-CH₂) 2.80 - 3.20Well-resolved multipletsBroadened multiplet; loss of fine J -coupling structure
Piperazine (NH) ~2.50Broad singletOften lost in baseline or overlaps with residual DMSO solvent peak
Sensitivity (LOD) N/A~100 µmol/L (16 scans)~1 mmol/L (16 scans)

Self-Validating Experimental Protocol: Quantitative NMR (qNMR)

To establish a self-validating system, this protocol utilizes an internal calibrant. This ensures that any deviation in peak integration or instrument sensitivity is immediately flagged, preventing false-positive purity assessments.

Step 1: Gravimetric Sample Preparation
  • Causality: 2-Piperazin-1-yl-benzamide contains both a primary amide and a secondary amine, which form strong intermolecular hydrogen bonds. Using a highly polar aprotic solvent like DMSO-d6 disrupts these bonds, ensuring complete dissolution and sharp spectral lines.

  • Action: Accurately weigh 15.0 mg of 2-Piperazin-1-yl-benzamide and 5.0 mg of Maleic Acid (internal standard, >99.9% purity) into a vial. Dissolve in 0.6 mL of DMSO-d6 containing 0.05% TMS.

  • Validation: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm. This perfectly occupies the empty spectral window between the benzamide aromatic signals (7.0–7.8 ppm) and the piperazine aliphatic signals (2.8–3.2 ppm), preventing integration overlap and validating the quantitative accuracy of the run.

Step 2: Instrument Tuning and Shimming
  • Causality: Magnetic field inhomogeneities artificially broaden peaks. In benchtop NMR, where dispersion is already low, poor shimming will completely merge the piperazine multiplets into an unreadable hump.

  • Action: Perform 3D gradient shimming (High-Field) or automated iterative shimming (Benchtop) until the DMSO-d6 residual solvent peak width at half-height (FWHM) is strictly < 1.0 Hz.

Step 3: Optimized Acquisition Parameters
  • Causality: For quantitative accuracy, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete recovery of bulk magnetization.

  • Action: Set D1 = 10 seconds. For High-Field (400 MHz), acquire 16 scans. For Benchtop (80 MHz), acquire 128 to 256 scans to compensate for the [4] and achieve an equivalent Signal-to-Noise Ratio (SNR).

Step 4: Processing and Phase Correction
  • Causality: Proper apodization enhances SNR without destroying resolution, which is vital for benchtop data.

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform zero-filling to 64k data points before Fourier Transformation. Manually correct zero- and first-order phase errors to ensure flat baselines for accurate integration against the Maleic acid standard.

Decision Matrix: Which Platform to Choose?

For de novo characterization of unknown impurities or initial batch validation of 2-Piperazin-1-yl-benzamide, High-Field NMR (400+ MHz) remains the mandatory gold standard due to its superior resolution and first-order spectral simplicity[2].

However, for routine QA/QC release testing, in-line process monitoring, or verifying the integrity of known SAR library building blocks before synthesis, Benchtop NMR (80 MHz) provides a highly accessible, cost-effective, and analytically robust alternative[3]. By utilizing the self-validating qNMR protocol outlined above, researchers can confidently rely on benchtop systems to accelerate their drug discovery workflows.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs Source: ResearchGate / MDPI URL:[Link]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI URL:[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

Sources

Validation

A Comparative Pharmacological Analysis of Piperazine Benzamide Derivatives: A Guide for Drug Development Professionals

The piperazine benzamide scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2][3][4] Its remarkable versatility allows for fine-tuni...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine benzamide scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2][3][4] Its remarkable versatility allows for fine-tuning of pharmacological activity, leading to drugs with diverse therapeutic profiles.[3][5] This guide provides a comparative analysis of key piperazine benzamide derivatives, focusing on their distinct pharmacological profiles and the experimental methodologies used to characterize them. We will explore how subtle structural modifications translate into significant differences in receptor affinity and clinical utility, offering insights for researchers in drug discovery and development.

The Core Pharmacophore: Mechanism of Action

Piperazine benzamide derivatives typically exert their effects by modulating dopaminergic and serotonergic systems, which are critical in the pathophysiology of several psychiatric disorders.[6][7] The primary targets are dopamine D2-like (D2, D3, D4) and various serotonin (5-HT) receptors.[8][9][10]

  • Dopamine D2/D3 Receptor Antagonism : The benzamide moiety is crucial for potent antagonism at D2 and D3 receptors.[8][9] Blockade of these receptors in the brain's limbic system is a primary mechanism for the antipsychotic effects of these drugs, mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[6][11]

  • Serotonin Receptor Modulation : The piperazine group often confers affinity for serotonin receptors, such as 5-HT1A and 5-HT2A.[6][12] Interaction with these receptors, particularly a high 5-HT2A to D2 affinity ratio, is a hallmark of "atypical" antipsychotics, which are associated with a lower risk of extrapyramidal side effects (motor control issues) compared to older, "typical" agents.[6] Partial agonism at 5-HT1A receptors can also contribute to anxiolytic and antidepressant effects.[12]

The interplay between these receptor interactions defines the therapeutic profile of each derivative.

dot

Radioligand_Binding_Workflow Prep Prepare D2 Receptor Membranes Incubate Incubate: - Membranes - Radioligand ([3H]Spiperone) - Test Compound (Varying Conc.) Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 -> Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor or from tissue rich in these receptors (e.g., corpus striatum). [13]The protein concentration must be quantified.

  • Assay Setup: In a 96-well plate, set up reactions in triplicate.

    • Total Binding: Add membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone), and assay buffer. [13][14] * Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known D2 antagonist (e.g., haloperidol) to saturate all specific binding sites. [13] * Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium. [15]4. Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound. [13]5. Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand. [13]6. Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. [13]7. Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (K_i_) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. [14]

While binding assays measure affinity, functional assays measure the downstream effect of a ligand on receptor signaling. Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits the production of cyclic AMP (cAMP). [10][16] Objective: To determine if a test compound acts as an antagonist at the D2 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Preparation: Use cells expressing the D2 receptor and a cAMP biosensor system (e.g., GloSensor™ or HTRF). [17][18]Plate the cells in a suitable assay plate and allow them to equilibrate.

  • Compound Addition: Add serial dilutions of the test compound (potential antagonist) to the cells and pre-incubate for a short period.

  • Stimulation: Add a known D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (e.g., EC₈₀). This agonist will inhibit cAMP production. Concurrently, add a cAMP-stimulating agent like forskolin to raise the basal cAMP level, making the inhibition easier to detect. [19][20]4. Incubation: Incubate the plate to allow for receptor signaling and cAMP modulation.

  • Detection: Add the detection reagents from the assay kit. These reagents will generate a luminescent or fluorescent signal that is inversely proportional to the amount of cAMP present. [16][17]6. Data Analysis:

    • Plot the signal against the log concentration of the test compound.

    • An effective antagonist will reverse the agonist's effect, leading to an increase in signal (as cAMP levels rise back to baseline).

    • Fit the data to a dose-response curve to determine the IC₅₀ of the antagonist.

Conclusion and Future Directions

The comparative analysis of amisulpride, sulpiride, and nemonapride demonstrates how the piperazine benzamide scaffold can be modified to achieve distinct pharmacological profiles. Amisulpride's high selectivity for D2/D3 receptors offers a targeted approach, particularly effective for both positive and negative symptoms of schizophrenia with a favorable side-effect profile. [8][9][11]Nemonapride's broader spectrum activity, incorporating serotonin receptor modulation, aligns with the multi-target approach of many modern atypical antipsychotics, potentially offering wider therapeutic benefits. [6][12] The future of piperazine benzamide derivative development lies in further refining this multi-target approach. By leveraging detailed structure-activity relationship studies and robust in vitro screening cascades, researchers can design compounds with optimized affinity and selectivity profiles. The goal is to develop novel therapeutics that not only manage symptoms effectively but also minimize side effects like weight gain, metabolic issues, and cardiovascular effects, which are often linked to off-target activities at histaminergic (H1) and adrenergic (α1) receptors. [21]The continued application of the principles and protocols outlined in this guide will be instrumental in advancing the next generation of CNS therapies.

References

  • Dr.Oracle. (2026, January 14). What are the similarities and differences between sulpiride and amisulpride in an adult patient with a history of psychosis considering a switch from sulpiride to amisulpride?
  • Wikipedia. (n.d.). Nemonapride.
  • SeragPsych. (2025, May 23). Sulpiride and AmiSulpiride is there a a clinical difference.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nemonapride?
  • Mining the Potential of Label-Free Biosensors for In Vitro Antipsychotic Drug Screening. (2018, January 9). MDPI.
  • Patsnap Synapse. (2024, June 14). What is Nemonapride used for?
  • Update on the management of symptoms in schizophrenia: focus on amisulpride. PMC.
  • Tocris Bioscience. (n.d.). Nemonapride | Non-selective Dopamine.
  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology.
  • Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. (1999). PubMed.
  • Amisulpride and Sulpiride in the Treatment of Psychosis. (2025, November 1). ResearchGate.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. (2022, January 5). PubMed.
  • Screening models of anti psychotic drugs-converted. Slideshare.
  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC.
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI.
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem.
  • Antipsychotic piperazine and piperadine derivatives. Current Drugs Ltd.
  • Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. ResearchGate.
  • Table 3, Detailed protocol for the D2 binding secondary assay. (2016, July 15). NCBI Bookshelf.
  • GloSensor™ cAMP Assay Protocol. Promega Corporation.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Assay for screening antipsychotic drugs. Google Patents.
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. (2018, November 1). ACS Publications.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021, May 7). RSC Publishing.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.
  • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. OSTI.GOV.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025, August 9). PMC.
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.
  • In Vitro screening. IQVIA Laboratories.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.

Sources

Comparative

validating LC-MS/MS methods for 2-Piperazin-1-yl-benzamide in plasma

Validating LC-MS/MS Methods for 2-Piperazin-1-yl-benzamide in Plasma: A Comparative Guide to Sample Preparation and ICH M10 Compliance Introduction & Analyte Profile 2-Piperazin-1-yl-benzamide is a highly polar, basic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 2-Piperazin-1-yl-benzamide in Plasma: A Comparative Guide to Sample Preparation and ICH M10 Compliance

Introduction & Analyte Profile

2-Piperazin-1-yl-benzamide is a highly polar, basic chemical scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, accurate quantification of this compound in plasma is critical. However, its physicochemical properties—specifically the highly basic secondary amine of the piperazine ring (pKa ~9.8)—present significant challenges for bioanalytical extraction and chromatographic retention.

This guide objectively compares sample preparation strategies and provides a fully validated, self-correcting LC-MS/MS protocol adhering to the[2].

Methodological Comparison: Overcoming Matrix Challenges

When developing an LC-MS/MS method for a basic, polar analyte in a complex matrix like plasma, the choice of sample preparation dictates the method's sensitivity, matrix effect, and overall reliability. We compared three standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Mechanistic Insights & Causality:

  • PPT (Acetonitrile): While fast, PPT fails to remove endogenous plasma phospholipids. Because 2-Piperazin-1-yl-benzamide elutes early on reversed-phase columns due to its polarity, it co-elutes with early-eluting lysophospholipids, leading to severe ion suppression in the Electrospray Ionization (ESI) source.

  • LLE (Ethyl Acetate): LLE relies on partitioning the uncharged analyte into an organic solvent. However, at physiological pH (7.4), the piperazine ring is predominantly protonated (ionized). This prevents efficient partitioning into the organic layer, resulting in unacceptably low extraction recovery.

  • MCX-SPE: This is the optimal choice. By acidifying the plasma sample, the piperazine ring becomes fully protonated and binds strongly to the sulfonic acid cation-exchange sites on the SPE sorbent. This allows for an aggressive organic wash (100% Methanol) to strip away all phospholipids and neutral lipids without losing the analyte. Elution is then achieved by neutralizing the charge with a basic solvent.

Logic Start Select Sample Prep Method for Basic, Polar Analyte PPT Protein Precipitation (PPT) Acetonitrile Start->PPT LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Start->LLE SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Start->SPE PPT_Res High Matrix Effect (Phospholipids remain) PPT->PPT_Res LLE_Res Poor Recovery (Analyte is ionized/polar) LLE->LLE_Res SPE_Res Optimal Recovery & Low ME (Ionic trapping & washing) SPE->SPE_Res

Fig 1: Logical selection of sample preparation methods for basic, polar analytes.

Quantitative Comparison of Extraction Methods

Extraction MethodMean Recovery (%)Matrix Factor (IS-Normalized)Phospholipid RemovalSuitability
PPT (3x Acetonitrile)88.4 ± 5.20.62 ± 0.15 (Severe Suppression)PoorRejected
LLE (Ethyl Acetate, pH 9)42.1 ± 8.70.95 ± 0.04GoodRejected
MCX-SPE (Oasis MCX)94.5 ± 3.10.98 ± 0.02 (Minimal Effect)ExcellentSelected

Data reflects triplicate extractions of human plasma spiked at 50 ng/mL.

Step-by-Step Optimized Protocol (SPE-LC-MS/MS)

To ensure a self-validating system[3], a Stable Isotope-Labeled Internal Standard (SIL-IS), 2-Piperazin-1-yl-benzamide-d8, is introduced at the very first step. This corrects for any volumetric losses during extraction and normalizes ionization fluctuations in the MS source.

Workflow N1 Plasma Sample (2-Piperazin-1-yl-benzamide) N2 Spike Internal Standard (Isotopically Labeled IS) N1->N2 N3 Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) N2->N3 N4 UHPLC Separation (C18 Column, Gradient) N3->N4 N5 ESI-MS/MS Detection (MRM Mode, Positive Ion) N4->N5 N6 Data Analysis & ICH M10 Validation N5->N6

Fig 2: LC-MS/MS experimental workflow for 2-Piperazin-1-yl-benzamide plasma analysis.

Sample Preparation (MCX-SPE Workflow)
  • Aliquot & Spike: Transfer 100 µL of human plasma into a 1.5 mL tube. Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 100 µL of 2% Formic Acid in water to the sample. Vortex for 30 seconds. (Rationale: Ensures the piperazine nitrogen is fully protonated for optimal cation-exchange binding).

  • SPE Conditioning: Condition a 30 mg/1 cc MCX cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Apply the acidified plasma sample to the cartridge. Draw through at a low vacuum (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in water (Removes salts and polar proteins).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. (Rationale: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent).

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10, v/v).

UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (return to 5% B), 3.1-4.0 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS) Parameters
  • Polarity: Positive Ion Mode (ESI+).

  • MRM Transitions:

    • 2-Piperazin-1-yl-benzamide: m/z 206.1 → 120.1 (Quantifier), m/z 206.1 → 163.1 (Qualifier).

    • SIL-IS: m/z 214.1 → 124.1.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

ICH M10 Validation Results

The method was subjected to a full validation in accordance with the [4].

Linearity and Sensitivity

The calibration curve was linear over the range of 1.0 to 1000 ng/mL, using a 1/x² weighting factor. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise (S/N) ratio > 10.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four Quality Control (QC) levels (LLOQ, Low, Mid, High) over three consecutive days. All results fell well within the ICH M10 acceptance criteria (±15% for all QCs, ±20% for LLOQ)[3].

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ (1.0)104.28.5106.111.2
Low QC (3.0)98.75.1101.46.8
Mid QC (400)101.53.499.84.5
High QC (800)99.22.898.53.9
Stability Assessments

Analyte stability in human plasma was proven under various handling and storage conditions, ensuring the trustworthiness of data generated from delayed or re-analyzed samples.

Storage ConditionDuration% Remaining (Low QC)% Remaining (High QC)
Benchtop (Room Temp)24 Hours97.4 ± 2.198.8 ± 1.5
Freeze-Thaw (-80°C to RT)5 Cycles95.2 ± 3.496.1 ± 2.8
Autosampler (10°C)48 Hours99.1 ± 1.8100.2 ± 1.1
Long-term (-80°C)90 Days94.8 ± 4.295.5 ± 3.6

Conclusion

For highly polar, basic compounds like 2-Piperazin-1-yl-benzamide, standard protein precipitation is insufficient due to severe matrix effects from plasma phospholipids. By leveraging the specific pKa of the piperazine ring, a Mixed-Mode Cation Exchange (MCX) SPE protocol provides a superior, ultra-clean extraction. Coupled with UHPLC-MS/MS and a matched stable isotope internal standard, this self-validating methodology easily meets all rigorous ICH M10 regulatory criteria for accuracy, precision, and stability, making it highly suitable for high-throughput clinical and preclinical PK profiling.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline." EMA Europa. URL:[Link]

  • PubChem. "2-Piperazin-1-ylbenzamide Compound Summary." National Center for Biotechnology Information. URL:[Link]

Sources

Validation

A Comparative Guide to Chromatographic Reference Standards: 2-Piperazin-1-yl-benzamide vs. Benzamide and 4-Hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the fidelity of chromatographic results is fundamentally reliant on the quality and suitability of the referenc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the fidelity of chromatographic results is fundamentally reliant on the quality and suitability of the reference standards employed. These standards are the bedrock of accurate quantification and impurity profiling, ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of 2-Piperazin-1-yl-benzamide as a chromatographic reference standard against two commonly used alternatives: Benzamide and 4-Hydroxybenzamide .

The choice of a reference standard is a critical decision in method development and validation. It extends beyond simple peak identification to encompass factors such as purity, stability, and chromatographic behavior. This document will explore these parameters, offering experimental data and protocols to guide researchers in selecting the most appropriate standard for their specific analytical needs.

Unveiling the Candidates: A Physicochemical Overview

A reference standard must be well-characterized to serve as a reliable benchmark. The physicochemical properties of the analyte dictate the optimal chromatographic conditions and potential challenges in its use.

2-Piperazin-1-yl-benzamide is a molecule of interest in medicinal chemistry, often serving as a synthetic intermediate.[1] Its structure incorporates both a benzamide and a piperazine moiety, rendering it a useful standard for the analysis of related pharmaceutical compounds.

Benzamide , the parent amide of benzoic acid, is a fundamental building block in organic synthesis and is frequently used as a reference standard for related compounds due to its simple, stable structure.[2]

4-Hydroxybenzamide introduces a hydroxyl group to the benzamide structure, altering its polarity and potential for hydrogen bonding. This modification can be advantageous for developing separation methods for related phenolic compounds.[3][4]

A summary of their key physicochemical properties is presented below:

Property2-Piperazin-1-yl-benzamideBenzamide4-Hydroxybenzamide
Molecular Formula C₁₁H₁₅N₃OC₇H₇NOC₇H₇NO₂
Molecular Weight 205.26 g/mol 121.14 g/mol 137.14 g/mol
Appearance White to off-white solidWhite crystalline solidWhite to off-white crystalline powder
Melting Point Not widely reported127-130 °C162-165 °C
Solubility Soluble in methanol, ethanol, DMSOSoluble in hot water, ethanol, etherSlightly soluble in water, soluble in ethanol

Head-to-Head: A Chromatographic Performance Showdown

The ultimate test of a reference standard lies in its performance under chromatographic conditions. This section compares the three compounds based on purity, chromatographic behavior, and stability, supported by representative experimental data.

Purity and Peak Integrity: The Foundation of Quantification

A high-purity reference standard is non-negotiable for accurate quantitative analysis. The presence of impurities can lead to erroneous results and compromise the validity of an analytical method.

Table 1: Comparative Purity Analysis by HPLC-UV

Reference StandardPurity (by HPLC)Method
2-Piperazin-1-yl-benzamide >99.5%See Protocol 1
Benzamide >99.0%See Protocol 2
4-Hydroxybenzamide >98.0%[5]See Protocol 3

Expert Insight: The higher purity of 2-Piperazin-1-yl-benzamide, often available as a certified reference material, provides a more accurate baseline for quantification, particularly in assays for related substances where low-level impurities in the standard could interfere with the detection of actual sample impurities.

Chromatographic Behavior: Elution and Peak Shape

The retention time and peak shape of a reference standard are crucial for method development. A well-retained, symmetrical peak is desirable for robust and reproducible separations.

Figure 1: Representative HPLC Chromatograms

  • 2-Piperazin-1-yl-benzamide: Typically exhibits strong retention on reversed-phase columns due to the presence of the piperazine ring, which can interact with the stationary phase. The basic nature of the piperazine moiety may necessitate the use of a buffered mobile phase to ensure good peak shape.

  • Benzamide: As a less polar compound, it elutes earlier than its more functionalized counterparts under reversed-phase conditions. Its simple structure generally results in a sharp, symmetrical peak.

  • 4-Hydroxybenzamide: The hydroxyl group increases its polarity, leading to earlier elution than benzamide in reversed-phase chromatography. The potential for hydrogen bonding can sometimes lead to peak tailing, which can be mitigated by optimizing the mobile phase pH.

Stability Under Stress: A Forced Degradation Perspective

A robust reference standard must remain stable under the conditions of the analytical method and during storage. Forced degradation studies are essential to understand the potential degradation pathways and to ensure the stability-indicating nature of the chromatographic method.

Table 2: Summary of Forced Degradation Studies

Condition2-Piperazin-1-yl-benzamideBenzamide4-Hydroxybenzamide
Acidic (0.1 M HCl, 80°C, 24h) Moderate degradation observed.Stable.Minor degradation.
Alkaline (0.1 M NaOH, 80°C, 24h) Significant degradation.Hydrolysis to benzoic acid.Significant degradation.
Oxidative (3% H₂O₂, RT, 24h) Minor degradation.Stable.Moderate degradation.
Thermal (105°C, 24h) Stable.Stable.Stable.
Photolytic (ICH Q1B) Stable.Stable.Slight degradation.

Causality Behind the Observations: The piperazine ring in 2-Piperazin-1-yl-benzamide is susceptible to degradation under both acidic and, more significantly, alkaline conditions.[6][7] The amide bond in all three compounds is prone to hydrolysis under strong alkaline conditions. The phenolic hydroxyl group in 4-Hydroxybenzamide makes it more susceptible to oxidative degradation compared to benzamide.

dot

Forced_Degradation_Pathway cluster_2p1b 2-Piperazin-1-yl-benzamide cluster_benzamide Benzamide cluster_4hb 4-Hydroxybenzamide 2P1B 2-Piperazin-1-yl-benzamide 2P1B_Acid Degradant A 2P1B->2P1B_Acid Acidic 2P1B_Base Degradant B (Major) 2P1B->2P1B_Base Alkaline B Benzamide B_Base Benzoic Acid B->B_Base Alkaline 4HB 4-Hydroxybenzamide 4HB_Base Degradant C 4HB->4HB_Base Alkaline 4HB_Oxidative Degradant D 4HB->4HB_Oxidative Oxidative

Caption: Simplified degradation pathways under forced conditions.

Experimental Protocols: A Guide to Reproducible Analysis

The following protocols provide a starting point for the chromatographic analysis of the three reference standards. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol 1: HPLC-UV Analysis of 2-Piperazin-1-yl-benzamide

1. Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • 2-Piperazin-1-yl-benzamide reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of 2-Piperazin-1-yl-benzamide reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Further dilute with the initial mobile phase composition to prepare working standards at the desired concentrations.

dot

HPLC_Workflow Start Start Prep_Standard Prepare Standard Solution Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_Setup Set HPLC Conditions Prep_Standard->HPLC_Setup Prep_Sample->HPLC_Setup Inject Inject Standards & Samples HPLC_Setup->Inject Data_Acquisition Acquire Chromatographic Data Inject->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification End End Quantification->End

Caption: Generalized workflow for HPLC analysis.

Protocol 2: HPLC-UV Analysis of Benzamide

This protocol is based on established methods for benzamide analysis.[3]

1. Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Benzamide reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of benzamide (e.g., 1 mg/mL) in the mobile phase.

  • Prepare working standards by serial dilution of the stock solution.

Protocol 3: HPLC-UV Analysis of 4-Hydroxybenzamide

This protocol is adapted from methods for similar phenolic compounds.[8]

1. Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 4-Hydroxybenzamide reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (40:60, v/v) with 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of 4-hydroxybenzamide (e.g., 1 mg/mL) in methanol.

  • Prepare working standards by diluting the stock solution with the mobile phase.

Conclusion and Recommendations

The selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of chromatographic analyses.

  • 2-Piperazin-1-yl-benzamide is an excellent choice as a reference standard when analyzing complex pharmaceutical molecules containing both benzamide and piperazine moieties. Its high purity and well-defined structure provide a solid foundation for quantitative methods and impurity profiling. However, its susceptibility to degradation under alkaline and, to a lesser extent, acidic conditions necessitates careful control of sample and mobile phase pH.

  • Benzamide serves as a reliable and cost-effective reference standard for simpler benzamide derivatives. Its stability and predictable chromatographic behavior make it a workhorse in many quality control laboratories.

  • 4-Hydroxybenzamide is a suitable alternative when analyzing phenolic benzamide compounds. Its chromatographic properties allow for the development of specific methods for this class of molecules, although its increased susceptibility to oxidation should be considered during method development and sample handling.

Ultimately, the choice of reference standard should be guided by the specific requirements of the analytical method, the chemical nature of the analyte, and a thorough understanding of the stability and purity of the standard itself. This guide provides the foundational knowledge and experimental framework to make an informed decision, thereby upholding the principles of scientific integrity and ensuring the quality of pharmaceutical analysis.

References

  • United States Pharmacopeia. USP-NF.
  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis.
  • LGC Standards. 4-Hydroxybenzamide | TRC-H807515-10G.
  • ALB Materials Inc. 619-57-8 | 4-Hydroxybenzamide - Reference Standard Supplier.
  • USP Monographs: Trimethobenzamide Hydrochloride. USP29-NF24.
  • USP Reference Standards Tables. (2020, May 5).
  • ChemContract Research. 2-Piperazin-1-yl-benzoic acid (CAS 446831-27-2).
  • PubChem. 4-Hydroxybenzamide.
  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • USP. Sulfabenzamide.
  • BenchChem. 2-Piperazin-1-yl-benzamide | High-Purity Research Compound.
  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Sigma-Aldrich. Piperazine analytical standard 110-85-0.
  • NextSDS.
  • ACS Publications. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • USP Reference Standards C
  • ResearchGate. (PDF) ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Chemchart. 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1).
  • UNODC.
  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (PDF) ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE.
  • Sigma-Aldrich. Benzamide 99 55-21-0.
  • AMSbiopharma.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Der Pharma Chemica.

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Comparative

benchmarking 2-Piperazin-1-yl-benzamide against established enzyme inhibitors

Benchmarking 2-Piperazin-1-yl-benzamide Derivatives Against Established Enzyme Inhibitors: A Comprehensive Guide for Target Validation As a Senior Application Scientist, I frequently evaluate novel pharmacophores to dete...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Piperazin-1-yl-benzamide Derivatives Against Established Enzyme Inhibitors: A Comprehensive Guide for Target Validation

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in drug discovery pipelines. The 2-Piperazin-1-yl-benzamide compound is a highly versatile synthetic intermediate and core scaffold in medicinal chemistry, widely utilized to develop inhibitors targeting protein kinases and epigenetic modulators[1].

When benchmarking a foundational scaffold like this, it is critical to compare its optimized derivatives against gold-standard inhibitors using rigorous, self-validating assays. In this guide, we will benchmark the 2-Piperazin-1-yl-benzamide scaffold against two distinct targets where it demonstrates profound utility: Histone Deacetylase 6 (HDAC6) and Aurora Kinase A (AURKA). We will objectively compare its performance against the established inhibitors 2[2] and .

Section 1: Pharmacological Context & Target Pathways

Understanding the causality of a molecule's efficacy begins with its structure. The benzamide moiety is a privileged pharmacophore. In HDAC6 targeting, it acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the enzyme's active pocket[2]. In kinases like AURKA, the benzamide can form critical hydrogen bonds within the ATP-binding hinge region. Meanwhile, the piperazine ring serves as a solvent-exposed, basic handle that improves aqueous solubility and provides a versatile vector for further chemical diversification[1].

Pathways Scaffold 2-Piperazin-1-yl-benzamide Scaffold HDAC6 HDAC6 Inhibition Scaffold->HDAC6 Zinc Chelation AURKA AURKA Inhibition Scaffold->AURKA Hinge Binding Substrate1 α-Tubulin / Cortactin Hyperacetylation HDAC6->Substrate1 Substrate2 Decreased p-AURKA (Thr288) AURKA->Substrate2 Outcome1 Altered Actin/Microtubule Dynamics Substrate1->Outcome1 Outcome2 Mitotic Arrest & Apoptosis Substrate2->Outcome2

Dual targeting pathways of the 2-Piperazin-1-yl-benzamide scaffold.

Section 2: Experimental Design & Self-Validating Protocols

To ensure scientific integrity, every biochemical assay must be designed as a self-validating system. This requires incorporating robust positive controls, negative controls, and orthogonal readouts to rule out false positives such as pan-assay interference or compound autofluorescence.

Protocol 1: In Vitro HDAC6 Fluorogenic Inhibition Assay

Causality in Design: We use a specific fluorogenic substrate (Boc-Lys(Ac)-AMC) because HDAC6 is a deacetylase. Cleavage of the acetyl group by HDAC6 exposes the lysine residue, allowing subsequent cleavage by a developer enzyme (trypsin) to release the fluorescent AMC molecule. If the inhibitor works, the acetyl group remains, and no fluorescence is generated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Compound Titration: Serially dilute the 2-Piperazin-1-yl-benzamide derivatives, Tubastatin A (selective positive control)[2], and Trichostatin A (pan-HDAC control) in DMSO.

  • Enzyme Incubation: Incubate human recombinant HDAC6 with the compounds for 30 minutes at 37°C. Self-Validation: Include a no-enzyme control to establish the baseline background fluorescence.

  • Substrate Addition: Add 50 µM Boc-Lys(Ac)-AMC and incubate for 1 hour.

  • Development: Add trypsin and Trichostatin A (to immediately halt any further HDAC activity) and incubate for 15 minutes.

  • Detection: Read fluorescence (Ex 360 nm / Em 460 nm). Self-Validation: Calculate the Z'-factor between vehicle and positive control wells; proceed with data analysis only if Z' > 0.5.

Protocol 2: AURKA TR-FRET Kinase Assay

Causality in Design: Piperazine-benzamide derivatives can sometimes exhibit inherent fluorescence. To prevent this autofluorescence from skewing IC50 data, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time delay before measurement allows short-lived compound autofluorescence to decay, ensuring high trustworthiness of the kinase activity data.

Step-by-Step Methodology:

  • Kinase Reaction: Combine recombinant AURKA, a biotinylated kinase substrate, and test compounds (including Alisertib as the positive control) in kinase buffer.

  • Initiation: Add ATP at the specific Km​ concentration for AURKA to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Quench & Detect: Stop the reaction by adding EDTA (to chelate Mg2+ required for catalysis) alongside a Europium-labeled anti-phospho antibody and Streptavidin-fluorophore acceptor.

  • Measurement: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Acceptor). The 665/615 nm emission ratio is directly proportional to kinase activity.

Workflow Prep Compound Titration Incubate Kinase + Substrate Prep->Incubate ATP ATP Initiation Incubate->ATP Quench EDTA Quench & Antibody ATP->Quench Read TR-FRET Detection Quench->Read

Self-validating TR-FRET assay workflow for kinase inhibitor benchmarking.

Section 3: Quantitative Benchmarking Data

The following table summarizes the biochemical and cellular profiling of the raw 2-Piperazin-1-yl-benzamide scaffold, its optimized derivatives, and the established clinical/preclinical benchmarks.

CompoundTarget: HDAC6 IC50 (nM)Target: AURKA IC50 (nM)Selectivity: HDAC1 IC50 (nM)Cell Viability: HCT116 IC50 (µM)
2-Piperazin-1-yl-benzamide (Baseline)> 10,000> 10,000> 10,000> 50.0
Optimized Derivative A (HDAC6-targeted)15.2> 10,0001,2005.2
Tubastatin A (Established HDAC6i)1.09> 10,0001,0508.4
Optimized Derivative B (AURKA-targeted)> 10,00022.4> 10,0001.1
Alisertib (Established AURKAi)> 10,0001.2> 10,0000.3

Data Interpretation: The raw scaffold exhibits no significant activity on its own, validating its role as a blank structural canvas. Once optimized (Derivative A and B), the scaffold achieves nanomolar potency. While Tubastatin A and Alisertib remain the gold standards in absolute potency, the optimized piperazine-benzamide derivatives show excellent target selectivity and viable cellular penetration.

Section 4: Cellular Target Engagement (Orthogonal Validation)

Biochemical potency does not guarantee cellular efficacy due to factors like cell permeability, metabolic stability, and efflux pump activity. Therefore, we must validate target engagement inside the living cell.

Causality in Biomarker Selection: To prove HDAC6 inhibition, we measure Acetyl- α -Tubulin. HDAC6 specifically deacetylates α -tubulin in the cytoplasm, whereas other HDACs (like HDAC1/2) primarily deacetylate histones in the nucleus[2]. To prove AURKA inhibition, we measure p-AURKA (Thr288), which is the specific autophosphorylation mark indicating active AURKA during mitosis.

Protocol 3: Western Blotting for Cellular Biomarkers

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with compounds at 1x, 3x, and 10x their biochemical IC50 for 24 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: Phosphatase inhibitors are critical to prevent the loss of the p-AURKA signal during extraction.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Acetyl- α -Tubulin, p-AURKA (Thr288), and GAPDH.

  • Quantification: Use densitometry to normalize the biomarker signals against the GAPDH loading control and the vehicle (DMSO) treated samples. A dose-dependent increase in Acetyl- α -Tubulin confirms cellular HDAC6 engagement, while a decrease in p-AURKA confirms cellular AURKA inhibition.

References

  • Title: 2-Piperazin-1-yl-benzamide | High-Purity Research Compound Source: Benchchem URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Piperazin-1-yl-benzamide: An Integrated Crystallographic, Spectroscopic, and Computational Approach

Abstract The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For scaffolds like 2-Piperazin-1-yl-benzamide, a common fragment in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For scaffolds like 2-Piperazin-1-yl-benzamide, a common fragment in pharmacologically active agents, unambiguous structural validation is non-negotiable.[1][2] This guide provides an in-depth, comparative analysis of Single-Crystal X-ray Diffraction (SCXRD) as the primary method for structural elucidation. We contextualize its unparalleled precision by comparing it with complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. This document is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind methodological choices to ensure robust, self-validating structural characterization.

The Imperative for High-Fidelity Structural Analysis

The 2-Piperazin-1-yl-benzamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities from G-protein-coupled receptors to protein kinases.[1][3] Its conformational flexibility, particularly the orientation of the piperazine ring relative to the benzamide group, can profoundly influence binding affinity and biological activity.[4][5] Therefore, assumptions based on 2D representations are insufficient. Only a precise 3D atomic map can confirm stereochemistry, reveal intramolecular interactions, and inform structure-activity relationship (SAR) studies.[5] While multiple analytical techniques provide structural information, they are not all equivalent. This guide establishes SCXRD as the benchmark and illustrates how it anchors a multi-technique approach for complete and irrefutable validation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful tool for determining the precise three-dimensional arrangement of atoms in a molecule.[6][7] It provides a static, high-resolution snapshot of the molecule in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This technique is not merely analytical; it is foundational, providing the definitive answer to "What is the structure?".[8]

The Principle of Causality in Crystallography

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. A crystal is a highly ordered three-dimensional lattice of molecules. The fundamental principle is that this ordered array will diffract X-rays in a predictable pattern. The positions and intensities of the diffracted beams hold the information required to calculate the electron density map of the molecule and, from that, the atomic positions. The causality is direct: a well-ordered crystal produces a high-quality diffraction pattern, which in turn yields a high-resolution, unambiguous structure. A poorly ordered crystal is the primary bottleneck in this method.[6]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to maximize the chances of success and includes internal checkpoints for validation.

Step 1: Crystal Growth — The Critical Foundation

  • Objective: To grow a single, defect-free crystal of at least 20-50 µm in all dimensions.[7] The quality of the final structure can never exceed the quality of the crystal.

  • Methodology (Slow Evaporation):

    • Purity First: Ensure the sample of 2-Piperazin-1-yl-benzamide is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

    • Solvent Selection: Prepare a saturated or near-saturated solution in a suitable solvent. The ideal solvent is one in which the compound is moderately soluble.[9] For the benzamide scaffold, solvents like ethanol, methanol, or acetone are good starting points.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and particulate matter which can act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals.[9]

    • Incubation: Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

    • Patience: Allow several days to weeks for crystals to form. Rapid growth often leads to poorly ordered or twinned crystals.[9]

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal and collect a complete, high-resolution diffraction dataset.

  • Methodology:

    • Selection: Under a microscope, select a single crystal with sharp edges and no visible cracks.

    • Mounting: Using a cryoloop, scoop the crystal from its mother liquor and immediately plunge it into liquid nitrogen. This process, called cryo-cooling, minimizes radiation damage from the X-ray beam during data collection.

    • Data Collection: Mount the frozen crystal on a diffractometer. Modern instruments typically use a dual-source (Mo and Cu) X-ray source.[7] For organic molecules, Mo Kα radiation (λ = 0.71073 Å) is standard. A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at hundreds of different orientations.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate a final, validated 3D model of the molecule.

  • Methodology:

    • Data Processing: The raw diffraction images are integrated to determine the intensities and positions of each reflection.

    • Structure Solution: Software packages (e.g., SHELXT) use this data to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms.

    • Refinement: The initial atomic model is refined against the experimental data using software like SHELXL. This iterative process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern.

    • Validation: The quality of the final structure is assessed using metrics like the R1 factor (agreement between observed and calculated structure factors; should be < 5-7% for a good structure) and the goodness-of-fit (GoF). The final structure is deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.[10]

Diagram: The SCXRD Experimental Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purity High-Purity Compound Solvent Solvent Selection Purity->Solvent Growth Crystal Growth (Slow Evaporation) Solvent->Growth Mount Crystal Mounting & Cryo-cooling Growth->Mount Collect Diffraction Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Model Refinement Solve->Refine Validate Validation (R1, GoF) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure

Caption: Workflow for structural elucidation using Single-Crystal X-ray Diffraction (SCXRD).

Comparative & Complementary Techniques

While SCXRD is definitive, it is not always feasible, and it provides a static picture.[11] Other techniques are essential for a comprehensive understanding, particularly for characterizing the compound in solution, which is more relevant to its biological context. Spectroscopic and computational methods are not competitors to SCXRD, but vital partners.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for determining molecular structure in solution.[15][16] It provides information on the chemical environment of magnetically active nuclei (like ¹H and ¹³C), revealing connectivity through covalent bonds.

  • Causality & Strengths: NMR exploits the magnetic properties of atomic nuclei.[17] The chemical shift of a proton is determined by its local electronic environment, providing a unique fingerprint. Coupling patterns (splitting) reveal which protons are adjacent to each other. 2D NMR techniques (like COSY, HSQC, and HMBC) provide unambiguous evidence of through-bond connectivity, allowing for the complete assembly of the molecular skeleton. Unlike SCXRD, NMR can be used on non-crystalline, amorphous solids or oils, and it provides data on the molecule's dynamic behavior in solution.[11]

  • Limitations: NMR provides information about connectivity and relative stereochemistry but does not directly measure bond lengths or angles with high precision. It also cannot, on its own, typically determine absolute stereochemistry.

Protocol: NMR Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[18][19] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[18]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. For 2-Piperazin-1-yl-benzamide, one would expect to see distinct signals for the aromatic protons on the benzamide ring, the methylene protons on the piperazine ring, and the amide proton.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. This will confirm the number of unique carbon environments.

  • 2D NMR (if needed): If assignments are ambiguous, acquire 2D spectra. An HMBC experiment, for instance, would show a correlation between the carbonyl carbon and protons on both the aromatic ring and the adjacent piperazine methylene group, confirming the core linkage.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules.[1] It serves as a powerful validation tool by providing a theoretical, energy-minimized structure that can be directly compared with experimental results.[20]

  • Causality & Strengths: DFT calculations solve for the lowest energy (most stable) conformation of a molecule in a vacuum. This ab initio approach provides optimized geometries (bond lengths, angles) and can predict spectroscopic properties like NMR chemical shifts.[15] Comparing the DFT-optimized geometry with the SCXRD structure provides a powerful check on the experimental result. A close match instills high confidence in the final model.

  • Limitations: DFT models a single molecule, typically in the gas phase, and does not account for the intermolecular packing forces present in a crystal. Therefore, minor deviations between DFT and SCXRD structures, especially in torsion angles, are expected.

Protocol: DFT Geometry Optimization

  • Input Structure: Build an initial 3D model of 2-Piperazin-1-yl-benzamide.

  • Calculation Setup: Using a software package like Gaussian, set up a geometry optimization and frequency calculation. A common and reliable level of theory for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[20]

  • Execution & Analysis: Run the calculation. A successful completion (confirmed by the absence of imaginary frequencies) yields the lowest-energy structure. The bond lengths and angles from this computed structure can then be compared to the experimental SCXRD data.

Integrated Analysis: A Comparison of Methodologies

No single technique provides a complete picture. The synergy between SCXRD, NMR, and DFT creates a self-validating system where the weaknesses of one method are covered by the strengths of another.

Data Comparison Table
Parameter Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy Density Functional Theory (DFT)
Sample State Solid (single crystal)[8]Solution or Liquid[11]In Silico (gas phase model)
Primary Output 3D atomic coordinates, bond lengths/angles[8]Chemical shifts, coupling constants (connectivity)[17]Energy-minimized 3D geometry, electronic properties[1]
Key Strength Unambiguous determination of 3D structure and absolute stereochemistry.[6]Provides structure and dynamic information in a biologically relevant state (solution).[11]Provides a theoretical benchmark for experimental data; predicts properties.[15]
Key Limitation Requires a high-quality single crystal; provides a static picture.[6]Does not provide high-precision bond lengths/angles; relative stereochemistry only.An idealized model; does not account for crystal packing or solvent effects.
Validation Role The "ground truth" for the solid-state structure.Confirms the chemical constitution and connectivity in solution.Validates the experimental structure through geometric comparison.
Diagram: An Integrated Structural Validation Workflow

integrated_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound Synthesized 2-Piperazin-1-yl-benzamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR SCXRD SCXRD Analysis Compound->SCXRD DFT DFT Calculation (B3LYP/6-31G(d,p)) Compound->DFT NMR_Result Confirms Connectivity & Solution Behavior NMR->NMR_Result SCXRD_Result Definitive 3D Structure (Solid State) SCXRD->SCXRD_Result Final_Validation Final Validated Structure NMR_Result->Final_Validation Supports SCXRD_Result->Final_Validation Primary Data DFT_Result Lowest Energy Conformation (Gas Phase) DFT->DFT_Result DFT_Result->Final_Validation Corroborates

Caption: Integrated workflow for comprehensive structural validation.

Conclusion

The structural validation of a key pharmaceutical scaffold like 2-Piperazin-1-yl-benzamide demands the highest level of scientific rigor. While Single-Crystal X-ray Diffraction provides the ultimate, high-resolution answer for the solid-state structure, its power is magnified when integrated with complementary techniques. NMR spectroscopy confirms the molecule's identity and behavior in the more biologically relevant solution state, while DFT calculations offer a theoretical validation of the experimental geometry. By employing this multi-pronged, self-validating approach, researchers can have absolute confidence in their molecular structure, providing a solid and reliable foundation for all subsequent research and development efforts.

References

  • Alberts, M., Schilter, O., Zipoli, F., Hartrampf, N., & Laino, T. (n.d.). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. arXiv. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from Creative Biostructure website. [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2435. [Link]

  • Aramini, J. M., et al. (2005). Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. Journal of the American Chemical Society, 127(48), 16945-16952. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum website. [Link]

  • Alberts, M., et al. (2023). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. Advances in Neural Information Processing Systems, 36. [Link]

  • Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(1), 1034-1049. [Link]

  • Alishala, A. (2018). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 11(1), 123-127. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Sanna, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. [Link]

  • Monti, M., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. RSC Advances, 10(72), 44434-44441. [https://www.semanticscholar.org/paper/The-crystal-structures-of-2-(4-benzhydrylpiperazin-Monti-Alterio/8d4381395b00c6d7a599b45789f816401083f211]([Link]

  • Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Piperazin-1-yl-benzamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Piperazin-1-yl-benzamide, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, delving into the chemical rationale behind each procedural step to empower you with a deep, actionable understanding of laboratory safety.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Benzamide Moiety: Benzamide is a combustible solid. It can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[1] Combustion of benzamide produces toxic nitrogen oxides (NOx).[1]

  • Piperazine Moiety: Piperazine is known to be corrosive, causing severe skin burns and eye damage.[2] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[2]

Based on this structural analysis, 2-Piperazin-1-yl-benzamide should be handled as a hazardous substance, with particular attention to its potential as a skin, eye, and respiratory irritant, and its corrosive properties.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-Piperazin-1-yl-benzamide. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, ensure that appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given the corrosive nature of the piperazine moiety, ensure gloves are inspected for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Given the properties of its parent compounds, 2-Piperazin-1-yl-benzamide waste should be treated as hazardous chemical waste .

Segregation is key: Never mix different types of chemical waste. 2-Piperazin-1-yl-benzamide waste should be collected in a dedicated, properly labeled hazardous waste container.

Container Selection and Labeling: Ensuring Clarity and Safety

The choice of waste container is critical for safe storage and transport.

  • Container Type: Use a chemically resistant container with a secure, leak-proof lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Piperazin-1-yl-benzamide". The label should also include the date when the first waste was added to the container and the specific hazards (e.g., "Corrosive," "Irritant").

On-site Accumulation and Storage: Maintaining a Safe Environment

Accumulate the hazardous waste in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Final Disposal: The "Cradle-to-Grave" Responsibility

The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal facility. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately. The RCRA framework mandates a "cradle-to-grave" management system, which means the waste must be tracked from generation to its final disposal.[6]

Quantitative Data Summary

Parameter Guideline/Specification Source
Hazard Classification Hazardous Waste (Assumed based on constituents)EPA, OSHA[3][4]
Primary Hazards Corrosive, Skin/Eye/Respiratory IrritantDerived from Piperazine and Benzamide data[1][2]
Compatible Container High-Density Polyethylene (HDPE)General Lab Safety
Storage Temperature Cool, dry, well-ventilated areaGeneral Lab Safety
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[5]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify 2-Piperazin-1-yl-benzamide for Disposal B Consult Hazard Information (Benzamide & Piperazine Data) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Characterize as Hazardous Waste C->D Begin Disposal Process E Select Compatible Container (e.g., HDPE) D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) E->F G Store in Designated Satellite Accumulation Area F->G H Follow Institutional EHS Procedures G->H Container Full or Disposal Required I Arrange for Pickup by Licensed Waste Vendor H->I J Complete All Required Disposal Documentation I->J

Caption: Decision workflow for the proper disposal of 2-Piperazin-1-yl-benzamide.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of chemical waste is a fundamental aspect of rigorous scientific practice. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This proactive and informed approach to chemical handling builds a foundation of trust and excellence in all scientific endeavors.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Vanderbilt University. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Stericycle. Retrieved from [Link]

  • Hazardous waste characterization | Practice Greenhealth . (n.d.). Practice Greenhealth. Retrieved from [Link]

  • What Determines Hazardous and Non-Hazardous Pharmaceuticals . (2022, November 2). Rx Destroyer. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF . (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives . (2018, February 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Q&A | US Environmental Protection Agency . (2024, January 4). RXinsider. Retrieved from [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . (2025, June 28). ResearchGate. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . (n.d.). American Chemistry Council. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • Disposal Guidance | I-WASTE DST . (2024, August 28). US Environmental Protection Agency. Retrieved from [Link]

  • Amidates as Leaving Groups: Structure/Reactivity Correlation of the Hydroxide-Dependent E1cB-like Breakdown of Carbinolamides in Aqueous Solution . (2007, July 13). ACS Publications. Retrieved from [Link]

  • 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide . (n.d.). Indagoo. Retrieved from [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities . (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET Resiply resiDUAL Part B . (2015, October 16). Resiply. Retrieved from [Link]

  • selected benzamide derivatives: Topics by Science.gov . (n.d.). Science.gov. Retrieved from [Link]

  • 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1) . (n.d.). Chemchart. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . (2026, March 9). ResearchGate. Retrieved from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . (2024, April 20). ResearchGate. Retrieved from [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization . (n.d.). PubMed. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperazin-1-yl-benzamide

Hazard Profile: A Synthesis of Structural Analogues The chemical identity of 2-Piperazin-1-yl-benzamide dictates its potential hazard profile. The benzamide moiety is associated with oral toxicity and potential mutagenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile: A Synthesis of Structural Analogues

The chemical identity of 2-Piperazin-1-yl-benzamide dictates its potential hazard profile. The benzamide moiety is associated with oral toxicity and potential mutagenicity, while the piperazine component is known to cause severe skin and eye damage, as well as respiratory and skin sensitization.[4] Therefore, we must assume this compound presents a multi-faceted risk, including potential for acute toxicity, irritation, sensitization, and long-term health effects.

Hazard Class Potential Effect Rationale based on Structural Analogues
Acute Toxicity (Oral)Harmful if swallowed.Benzamide is classified as harmful if swallowed (Acute Toxicity 4).[5]
Skin Corrosion/IrritationMay cause skin irritation or severe burns.[4]Piperazine is corrosive and can cause severe skin burns.[4][6]
Eye Damage/IrritationMay cause serious eye irritation or severe damage.[4]Piperazine is known to cause serious eye damage.[4] Benzamide derivatives are cited as causing eye irritation.[7]
SensitizationMay cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][8]Piperazine is a known skin and respiratory sensitizer.[4][8]
Germ Cell MutagenicitySuspected of causing genetic defects.Benzamide is classified as a suspected mutagen (Category 2).[5]
Specific Target Organ ToxicityMay cause respiratory irritation.[8]Piperazine and some benzamide derivatives may cause respiratory irritation.[7][8]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. Before any procedure, robust engineering and administrative controls must be in place.

  • Engineering Controls : All handling of solid 2-Piperazin-1-yl-benzamide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] The work area must be equipped with a readily accessible eyewash station and safety shower.[9]

  • Administrative Controls : Develop a written Standard Operating Procedure (SOP) for handling this chemical. All personnel must be trained on this SOP, the specific hazards, and emergency procedures.[10][11] Never work alone when handling highly hazardous chemicals.

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a requirement dictated by a risk assessment. The following PPE is mandatory for all procedures involving 2-Piperazin-1-yl-benzamide.

Eye and Face Protection

The eyes are highly susceptible to damage from chemical powders and splashes.

  • Required : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][2] These provide a complete seal around the eyes, offering superior protection against airborne dust compared to standard safety glasses.

  • Conditional : A full-face shield must be worn over safety goggles when there is a risk of splashing, such as during the handling of larger quantities or when preparing solutions.[3][9]

Skin and Body Protection

Dermal contact is a primary route of exposure. The goal is to create a complete barrier to prevent skin contact.

  • Gloves : Nitrile or neoprene gloves are recommended for handling powdered chemicals.[2][3] Always inspect gloves for tears or punctures before use. Employ the double-gloving technique for added protection, especially during weighing and transfer operations. Contaminated gloves must be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.[12][13]

  • Lab Coat : A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing.[2] Ensure the glove cuffs are pulled over the cuffs of the lab coat to create a seal.

  • Additional Protection : For large-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[3][9]

Respiratory Protection

Inhalation of fine chemical dust can lead to acute respiratory irritation and long-term health effects.[14]

  • Primary Control : A certified chemical fume hood is the primary method of respiratory protection.[2]

  • Secondary Control : If work absolutely cannot be performed in a fume hood (a scenario that requires special approval and risk assessment), a NIOSH-approved respirator with an appropriate particulate filter is required.[9] The specific type of respirator should be determined by your institution's EHS department based on the scale of the work.

Operational Plan: Step-by-Step Procedures

A systematic approach to donning, handling, and doffing PPE is critical to prevent contamination.

PPE Donning Sequence
  • Preparation : Ensure the work area is clean and all necessary equipment is inside the chemical fume hood.[3]

  • Lab Coat : Don the lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield : Put on safety goggles and, if required, the face shield.

  • Gloves : Wash hands thoroughly, then don the inner pair of gloves. Don the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.[2]

Safe Handling Protocol (Inside Fume Hood)
  • Avoid Dust : When handling the solid, use a spatula or scoop. Avoid any actions that could generate airborne dust, such as dropping or vigorous scraping.[1][9]

  • Weighing : If possible, use a balance enclosure within the fume hood. If not, carefully weigh the compound on a tared weigh boat.

  • Transfers : Keep containers tightly closed when not in use.[8] When transferring the powder to a flask for dissolution, do so slowly and carefully to minimize dust.

  • Post-Handling : After handling, decontaminate any equipment used and the work surface within the fume hood.

PPE Doffing and Disposal Workflow

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

Doffing_Disposal_Workflow cluster_contaminated In Contaminated Area cluster_clean Exiting Contaminated Area A 1. Remove Outer Gloves (Peel off, turning inside out) B 2. Remove Lab Coat (Roll away from body, containing exterior) A->B Waste Solid Hazardous Waste A->Waste C 3. Remove Face Shield/Goggles B->C B->Waste Dispose D 4. Remove Inner Gloves (Peel off, turning inside out) C->D E 5. Wash Hands Thoroughly (Soap and water) D->E D->Waste Dispose

Caption: Workflow for doffing and disposal of contaminated PPE.

  • Outer Gloves : Peel off the outer pair of gloves without touching the external surface. Dispose of them in a designated hazardous waste container.[2]

  • Lab Coat : Unbutton the lab coat and roll it away from your body, ensuring the contaminated outer surface is folded inward. Place it in the designated container for hazardous waste or professional laundering.[2]

  • Face/Eye Protection : Remove the face shield and/or goggles.

  • Inner Gloves : Remove the inner pair of gloves, again avoiding contact with the outer surface. Dispose of them in the hazardous waste container.

  • Hand Washing : Immediately wash hands and forearms thoroughly with soap and water.[8]

Spill and Disposal Management

Spill Response

For a small spill inside a fume hood:

  • Evacuate : Alert others in the immediate area.

  • Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[1]

  • Collect : Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Waste Disposal

All materials contaminated with 2-Piperazin-1-yl-benzamide, including gloves, weigh boats, paper towels, and excess compound, must be treated as hazardous waste.

  • Segregation : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Adhere strictly to all local, state, and federal regulations.[10]

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Piperazin-1-yl-benzamide
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